Deracoxib
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)pyrazol-1-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3S/c1-26-16-7-2-10(8-13(16)18)15-9-14(17(19)20)22-23(15)11-3-5-12(6-4-11)27(21,24)25/h2-9,17H,1H3,(H2,21,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZQAZKAZLXFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045975 | |
| Record name | Deracoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169590-41-4 | |
| Record name | Deracoxib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169590-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deracoxib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169590414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deracoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11395 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Deracoxib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Deracoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(Difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-1-yl]benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DERACOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX29JB5XWV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The In Vitro Mechanism of Action of Deracoxib: A Technical Guide
Deracoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, exerts its primary therapeutic effects through the targeted inhibition of the cyclooxygenase (COX) enzyme system. This document provides an in-depth examination of the in vitro mechanism of action of this compound, focusing on its enzymatic inhibition, downstream signaling effects, and relevant experimental methodologies for its characterization.
Core Mechanism of Action: Selective COX-2 Inhibition
The central mechanism of this compound is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme isoform induced during inflammatory processes, over the constitutively expressed cyclooxygenase-1 (COX-1).[1][2] COX-1 is responsible for facilitating baseline physiological processes, such as gastric mucosal protection and renal perfusion.[3] In contrast, COX-2 is upregulated by inflammatory stimuli and is responsible for synthesizing inflammatory mediator prostaglandins. By preferentially inhibiting COX-2, this compound reduces the synthesis of prostaglandins involved in pain and inflammation while sparing the protective functions of COX-1 at therapeutic concentrations.[1][4][5]
The selectivity of this compound is a key aspect of its mechanism, and this is quantified by the ratio of the drug concentration required to inhibit 50% of COX-1 activity (IC50) to that required for 50% inhibition of COX-2 activity.[6] It is important to note that these ratios can vary significantly depending on the assay system used (e.g., purified enzymes vs. whole blood assays).[6]
Quantitative Analysis of Cyclooxygenase Inhibition
The potency and selectivity of this compound have been quantified in various in vitro systems. The IC50 values, representing the concentration of the drug required to inhibit 50% of enzyme activity, are critical metrics. Data from canine whole blood assays provide a clinically relevant assessment of selectivity.
| Assay System | Target | IC50 / Ratio | Reference |
| Canine Whole Blood Assay | COX-1 : COX-2 Ratio | 48.5 | [7] |
| Canine Whole Blood Assay | COX-1 IC50 | 15.1 µM | [8] |
| Canine Whole Blood Assay | COX-2 IC50 | 0.23 µM | [8] |
| Purified Enzyme Assay | COX-1 : COX-2 Ratio | 1275 | [6] |
Note: IC50 values and ratios can differ based on the experimental setup, such as the use of purified enzymes versus cellular or whole blood assays.[6]
Downstream Effects: Inhibition of Prostaglandin Synthesis
The inhibition of COX-2 by this compound directly leads to a decrease in the production of key pro-inflammatory prostaglandins. In vitro studies using lipopolysaccharide (LPS)-stimulated human or canine whole blood consistently demonstrate that this compound inhibits COX-2-mediated prostaglandin E2 (PGE2) production.[4] Data also indicate that this compound inhibits the production of PGE1 and 6-keto PGF1.[4] This reduction in prostanoid synthesis is the biochemical basis for the drug's anti-inflammatory and analgesic effects.
COX-Independent Mechanisms in Oncology
Beyond its anti-inflammatory role, this compound has been investigated for its antineoplastic properties, where its mechanism may extend beyond COX-2 inhibition.[9] Studies on canine cancer cell lines in vitro have shown that this compound can inhibit cell proliferation and induce apoptosis, often at concentrations higher than those required for COX-2 inhibition.[9][10][11]
In some cancer cell lines, such as canine mammary carcinoma (CMT-U27), this compound has been shown to potentiate doxorubicin-induced G0/G1 cell cycle arrest and augment apoptosis.[10][12] This synergistic effect suggests a COX-independent mechanism, potentially involving the modulation of anti-apoptotic proteins like Bcl-2.[12] However, in canine osteosarcoma cell lines, cytotoxic concentrations of this compound did not result in DNA fragmentation, a hallmark of apoptosis, suggesting the mechanism of cell death may be cell-type specific.[9][11]
| Cell Line | Effect | IC50 / Concentration | Reference |
| Canine Osteosarcoma (POS, HMPOS, COS31) | Inhibition of Cell Viability | 70 - 150 µM | [9][11] |
| Canine Mammary Carcinoma (CMT-U27) | Apoptosis Induction (Significant) | ≥ 250 µM | [10] |
| Canine Mammary Carcinoma (CMT-U27) | Synergistic Apoptosis with Doxorubicin | 100 - 250 µM | [12] |
Experimental Protocols
In Vitro COX Inhibition Assay (Whole Blood Method)
This assay is widely used to determine the COX-1 and COX-2 selectivity of NSAIDs in a physiologically relevant matrix.[7][8][13]
-
Objective: To measure the IC50 of this compound for COX-1 and COX-2 in canine whole blood.
-
Methodology:
-
Blood Collection: Collect heparinized whole blood from healthy canine subjects.
-
COX-1 Assay (Thromboxane B2 Synthesis):
-
Aliquots of whole blood are incubated with this compound at various concentrations or a vehicle control.
-
The blood is allowed to clot at 37°C for 1 hour, which triggers platelet activation and COX-1-mediated thromboxane A2 (TXA2) synthesis.
-
Serum is harvested by centrifugation.
-
The stable metabolite of TXA2, thromboxane B2 (TXB2), is measured in the serum using an enzyme immunoassay (EIA) or LC-MS/MS.[7][8]
-
-
COX-2 Assay (Prostaglandin E2 Synthesis):
-
Aliquots of whole blood are pre-incubated with this compound at various concentrations or a vehicle control.
-
Lipopolysaccharide (LPS) is added to the blood to induce the expression and activity of COX-2 in monocytes.
-
The samples are incubated at 37°C for 24 hours.[7]
-
Plasma is harvested by centrifugation.
-
Prostaglandin E2 (PGE2) levels are quantified using an EIA or LC-MS/MS.[7][8]
-
-
Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control. IC50 values are determined by plotting inhibition versus drug concentration.
-
Cell Viability Assay (MTT Method)
This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.[10][12]
-
Objective: To determine the IC50 for cell viability in response to this compound treatment.
-
Methodology:
-
Cell Culture: Plate canine cancer cells (e.g., osteosarcoma or mammary carcinoma) in 96-well plates and allow them to adhere overnight.
-
Treatment: Expose cells to a range of this compound concentrations for a specified period (e.g., 72 hours).[11]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 is calculated from the dose-response curve.
-
Apoptosis Assay (Annexin V-FITC Flow Cytometry)
This method quantifies the induction of apoptosis by distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
-
Objective: To determine if this compound induces apoptosis in cancer cells.
-
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the viability assay.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with a binding buffer.
-
Staining: Resuspend cells in a solution containing Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye like Propidium Iodide (PI).
-
Annexin V: Binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but stains late apoptotic and necrotic cells.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction.
-
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (Deramaxx) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 3. Deramaxx™(this compound) [dailymed.nlm.nih.gov]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. In vivo effects of carprofen, this compound, and etodolac on prostanoid production in blood, gastric mucosa, and synovial fluid in dogs with chronic osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and ex vivo inhibition of canine cyclooxygenase isoforms by robenacoxib: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. The Effects of Piroxicam and this compound on Canine Mammary Tumour Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the effects of this compound and piroxicam on the in vitro viability of osteosarcoma cells from dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic growth inhibitory effect of this compound with doxorubicin against a canine mammary tumor cell line, CMT-U27 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
Deracoxib Cyclooxygenase-2 Selectivity Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies used to determine the cyclooxygenase-2 (COX-2) selectivity of Deracoxib, a non-steroidal anti-inflammatory drug (NSAID) from the coxib class. This document details the experimental protocols for key in vitro assays, presents quantitative data in a comparative format, and visualizes the essential pathways and workflows involved in the assessment of COX-2 inhibition.
Introduction: this compound and the Cyclooxygenase Enzymes
This compound is a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine, primarily in dogs, to manage pain and inflammation associated with osteoarthritis, as well as postoperative orthopedic and dental pain.[1][2] Its therapeutic effects stem from the inhibition of cyclooxygenase (COX) enzymes.[1]
There are two primary isoforms of the COX enzyme:
-
COX-1 (Cyclooxygenase-1): This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a vital role in physiological functions. These include protecting the gastrointestinal mucosa, maintaining renal blood flow, and mediating platelet aggregation.[3]
-
COX-2 (Cyclooxygenase-2): This isoform is typically undetectable in most tissues under normal conditions. Its expression is induced by pro-inflammatory stimuli such as cytokines and mitogens.[4] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[2]
The central premise for developing selective NSAIDs like this compound is to inhibit the pro-inflammatory COX-2 enzyme while sparing the protective functions of the COX-1 enzyme, thereby reducing the risk of common NSAID-related side effects, particularly gastrointestinal issues.[2][5]
Methodologies for Assessing COX-2 Selectivity
The selectivity of an NSAID for COX-2 over COX-1 is quantified by comparing its inhibitory potency against both enzyme isoforms. This is typically expressed as a selectivity ratio, calculated from the 50% inhibitory concentrations (IC50).
Selectivity Ratio = IC50 (COX-1) / IC50 (COX-2)
A higher ratio signifies greater selectivity for COX-2. It is crucial to note that these ratios can vary significantly depending on the assay system used.[6] The most common and relevant methods are detailed below.
In Vitro Whole Blood Assay (WBA)
The whole blood assay is considered highly relevant for evaluating NSAID selectivity as it closely mimics the physiological environment.[7][8] It utilizes whole blood as a source for both COX isoforms—COX-1 from platelets and inducible COX-2 from monocytes—and accounts for factors like drug binding to plasma proteins.[7]
Experimental Protocol: COX-1 Activity (Platelet Thromboxane B2 Production)
-
Blood Collection: Collect fresh blood from the target species (e.g., canine, human) into tubes containing no anticoagulant.
-
Incubation with Inhibitor: Immediately aliquot 1 mL of whole blood into tubes pre-loaded with various concentrations of this compound (or vehicle control, e.g., DMSO).
-
Clotting Induction: Incubate the tubes at 37°C for 1 hour to allow the blood to clot. This process activates platelets, leading to the production of thromboxane A2 (TXA2) via COX-1.
-
Serum Separation: Centrifuge the samples to separate the serum.
-
Metabolite Measurement: Measure the concentration of Thromboxane B2 (TXB2), the stable metabolite of TXA2, in the serum using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA).[9][10][11]
-
Data Analysis: Calculate the percent inhibition of TXB2 production for each this compound concentration relative to the vehicle control and determine the IC50 value for COX-1.
Experimental Protocol: COX-2 Activity (Monocyte Prostaglandin E2 Production)
-
Blood Collection: Collect fresh blood from the target species into tubes containing an anticoagulant (e.g., heparin).
-
Incubation with Inhibitor: Pre-incubate aliquots of heparinized blood with various concentrations of this compound (or vehicle control).
-
COX-2 Induction: Add an inflammatory stimulus, typically bacterial lipopolysaccharide (LPS), to induce the expression and activity of COX-2 in the blood's monocyte population.[9][10][11]
-
Extended Incubation: Incubate the samples at 37°C for an extended period, usually 24 hours, to allow for COX-2 expression and subsequent prostaglandin synthesis.[10]
-
Plasma Separation: Centrifuge the samples to separate the plasma.
-
Metabolite Measurement: Measure the concentration of Prostaglandin E2 (PGE2) in the plasma using a specific EIA or RIA.[9][10]
-
Data Analysis: Calculate the percent inhibition of PGE2 production for each this compound concentration and determine the IC50 value for COX-2.
Purified Recombinant Enzyme Assays
These assays use purified COX-1 and COX-2 enzymes, often from recombinant sources, to assess inhibition in a cell-free system. This method removes cellular complexities but may not fully reflect the drug's behavior in a biological system.
Experimental Protocol: Recombinant Enzyme Inhibition
-
Enzyme Preparation: Reconstitute purified/recombinant ovine COX-1 or human COX-2 with hematin.
-
Inhibitor Pre-incubation: Pre-incubate the reconstituted enzyme at a specified temperature (e.g., 25°C or 37°C) with varying concentrations of this compound.[12]
-
Initiate Reaction: Add the substrate, arachidonic acid (often radiolabeled, e.g., [1-14C]arachidonic acid), to start the enzymatic reaction.[12]
-
Reaction Quenching: Stop the reaction after a short, defined period (e.g., 30 seconds) by adding an acid.
-
Product Quantification: Quantify the amount of prostaglandin product formed. If a radiolabeled substrate is used, this involves separating the prostaglandin products and measuring their radioactivity.[12]
-
Data Analysis: Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity ratio.
Reporter Gene Assays
Reporter gene assays are used to evaluate a compound's effect on the transcriptional regulation of the COX-2 gene, rather than direct enzyme inhibition.
Experimental Protocol: COX-2 Promoter Activity
-
Cell Line and Construct: Use a suitable cell line (e.g., HEK 293) that has been stably transfected with a reporter vector. This vector contains the promoter region of the COX-2 gene linked to a reporter gene, such as luciferase.[13][14]
-
Cell Treatment: Culture the cells and treat them with a known inducer of COX-2 expression (e.g., TNF-α, EGF) in the presence of varying concentrations of this compound.[13]
-
Incubation: Incubate the cells for a period sufficient to allow for gene transcription and translation (e.g., 6 hours).[14]
-
Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.
-
Signal Measurement: Measure the light output (luminescence) using a luminometer. The signal intensity is directly proportional to the activity of the COX-2 promoter.
-
Data Analysis: Determine the concentration of this compound required to inhibit the induction of the reporter gene, providing insight into its effects on COX-2 gene expression.
Quantitative Analysis of this compound's COX-2 Selectivity
The COX-2 selectivity of this compound has been evaluated across various species and assay types. The following tables summarize the reported IC50 values and calculated selectivity ratios. A significant discrepancy often exists between the results from purified enzyme assays and the more physiologically relevant whole blood assays.[6]
| Table 1: this compound COX-2 Selectivity in Canine Assays | |||
| Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Canine Whole Blood Assay | - | - | 12 |
| Canine Whole Blood Assay | - | - | 48.5 |
Data sourced from multiple studies, highlighting the variability in reported selectivity ratios even within the same assay type. The difference may be attributed to variations in specific experimental conditions.[6][10]
| Table 2: this compound COX-2 Selectivity in Other In Vitro Assays | |||
| Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Purified Enzymes Assay | - | - | 1275 |
| Equine Whole Blood Assay | - | - | 25.67 |
Note the exceptionally high selectivity ratio from the purified enzyme assay, which often overestimates selectivity compared to whole blood assays where protein binding plays a significant role.[6][15]
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the core signaling pathway and experimental workflows.
COX Signaling Pathway
Caption: The Cyclooxygenase (COX) signaling pathway and the selective action of this compound.
Experimental Workflow: Whole Blood Assay
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Veterinary Partner - VIN [veterinarypartner.vin.com]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and ex vivo inhibition of canine cyclooxygenase isoforms by robenacoxib: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Selective Visualization of Cyclooxygenase-2 in Inflammation and Cancer by Targeted Fluorescent Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human COX-2 Luciferase - (LUCPorter™) Stable Reporter Cell Line (NBP2-31109): Novus Biologicals [novusbio.com]
- 14. researchgate.net [researchgate.net]
- 15. madbarn.com [madbarn.com]
An In-depth Technical Guide on the Molecular Structure and Activity Relationship of Deracoxib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, which demonstrates selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] This selectivity profile theoretically offers a reduced risk of gastrointestinal adverse effects compared to non-selective NSAIDs, which also inhibit the constitutively expressed cyclooxygenase-1 (COX-1) enzyme responsible for homeostatic functions.[3] this compound is primarily used in veterinary medicine for the management of pain and inflammation associated with osteoarthritis and for postoperative pain in dogs.[2] This technical guide provides a comprehensive overview of the molecular structure of this compound, its structure-activity relationship (SAR), and the experimental methodologies used to characterize its activity.
Molecular Structure of this compound
This compound is a diaryl-substituted pyrazole with the chemical name 4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-1-yl]benzenesulfonamide.[1] Its molecular formula is C₁₇H₁₄F₃N₃O₃S, and it has a molecular weight of 397.37 g/mol .[2]
The core structure of this compound features a central pyrazole ring substituted with two aryl groups at adjacent positions. Key functional groups that are critical for its biological activity include:
-
Sulfonamide Moiety (-SO₂NH₂): This group is a hallmark of many coxibs and is crucial for the selective inhibition of COX-2.
-
Difluoromethyl Group (-CF₂H): This electron-withdrawing group influences the electronic properties of the pyrazole ring.
-
3-Fluoro-4-methoxyphenyl Group: This substituted phenyl ring contributes to the overall lipophilicity and binding affinity of the molecule.
Structure-Activity Relationship (SAR) and Mechanism of Action
The selective inhibition of COX-2 by this compound is a direct consequence of its molecular structure, which allows it to bind with high affinity to the active site of the COX-2 enzyme while having a lower affinity for the COX-1 active site.
The primary determinant of this selectivity is the sulfonamide group . The active site of the COX-2 enzyme possesses a hydrophilic side pocket that is absent in the COX-1 enzyme due to the substitution of a valine residue in COX-2 for a bulkier isoleucine residue in COX-1.[4] The sulfonamide moiety of this compound is able to fit into this side pocket and form hydrogen bonds with the amino acid residues within, such as Arginine 513.[4][5] This interaction anchors the drug molecule in a favorable conformation for potent inhibition.
The diaryl-substituted pyrazole scaffold provides the necessary framework for the molecule to orient itself correctly within the hydrophobic channel of the COX active site. The phenyl rings engage in van der Waals interactions with hydrophobic residues lining the channel, contributing to the overall binding affinity.
The difluoromethyl group at the 3-position of the pyrazole ring is an important feature that enhances the potency of this compound. The electron-withdrawing nature of this group can influence the acidity of the pyrazole ring and modulate the electronic interactions with the enzyme's active site.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound against COX-1 and COX-2 is typically quantified by determining its half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates a more potent inhibitor. The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) is used as a measure of the drug's COX-2 selectivity.
| Enzyme | This compound IC₅₀ (µM) | Reference |
| Canine COX-1 | 3.80 | [6] |
| Canine COX-2 | 0.078 | [6] |
| COX-1/COX-2 Ratio | 48.5 | [6] |
| Drug | Canine COX-1 IC₅₀ (µM) | Canine COX-2 IC₅₀ (µM) | COX-1/COX-2 Ratio | Reference |
| This compound | 3.80 | 0.078 | 48.5 | [6] |
| Robenacoxib | 5.8 | 0.045 | 128.8 | [6] |
| Nimesulide | 1.4 | 0.048 | 29.2 | [6] |
| Meloxicam | 2.5 | 0.34 | 7.3 | [6] |
Experimental Protocols
In Vitro COX Inhibition Assay (Canine)
This assay is used to determine the in vitro potency and selectivity of a compound against canine COX-1 and COX-2 enzymes.
Materials:
-
Canine COX-1 and COX-2 enzymes (recombinant or purified)
-
Arachidonic acid (substrate)
-
This compound and other test compounds
-
Assay buffer (e.g., Tris-HCl)
-
Cofactors (e.g., heme, glutathione)
-
Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂) or other prostanoids
Procedure:
-
Prepare serial dilutions of this compound and control compounds in a suitable solvent (e.g., DMSO).
-
In a multi-well plate, add the assay buffer, cofactors, and the appropriate COX enzyme (COX-1 or COX-2).
-
Add the test compounds to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the reaction mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
Quantify the amount of PGE₂ produced using an EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Canine Whole Blood Assay
This ex vivo assay provides a more physiologically relevant assessment of COX inhibition as it accounts for factors such as plasma protein binding.
Materials:
-
Freshly collected heparinized whole blood from healthy dogs
-
Lipopolysaccharide (LPS) to induce COX-2 expression
-
This compound and other test compounds
-
EIA kit for PGE₂ and Thromboxane B₂ (TXB₂)
Procedure:
-
COX-2 Inhibition: a. Aliquot the heparinized whole blood into tubes. b. Add various concentrations of this compound or vehicle control. c. Add LPS to induce COX-2 expression and prostaglandin synthesis. d. Incubate the blood for a specified period (e.g., 24 hours) at 37°C. e. Centrifuge the samples to separate the plasma. f. Measure the PGE₂ concentration in the plasma using an EIA kit.
-
COX-1 Inhibition: a. Aliquot the whole blood into tubes without anticoagulant to allow clotting. b. Add various concentrations of this compound or vehicle control. c. Incubate the blood for a specified time (e.g., 1 hour) at 37°C to allow for platelet activation and thromboxane production. d. Centrifuge the samples to separate the serum. e. Measure the TXB₂ (a stable metabolite of TXA₂) concentration in the serum using an EIA kit.
-
Calculate the IC₅₀ values for COX-1 and COX-2 inhibition as described in the in vitro assay protocol.
Signaling Pathway
This compound exerts its anti-inflammatory and analgesic effects by inhibiting the COX-2 enzyme, which is a key enzyme in the arachidonic acid cascade.
Conclusion
This compound's efficacy as a selective COX-2 inhibitor is firmly rooted in its distinct molecular architecture. The strategic placement of the sulfonamide group, in conjunction with the diaryl-substituted pyrazole core and the difluoromethyl moiety, allows for potent and selective binding to the COX-2 enzyme. This detailed understanding of its structure-activity relationship, supported by robust in vitro and ex vivo experimental data, underscores its value in veterinary medicine for the targeted management of pain and inflammation. Further research into the nuances of its interaction with the COX-2 active site may pave the way for the design of next-generation anti-inflammatory agents with even greater selectivity and improved safety profiles.
References
- 1. vetlexicon.com [vetlexicon.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. NSAIDs: Comparative Toxicity and Drug Interactions - WSAVA2013 - VIN [vin.com]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Deracoxib's Binding Affinity to Canine Cyclooxygenase Isoforms: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deracoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, is widely utilized in veterinary medicine for the management of pain and inflammation in canines. Its therapeutic efficacy is rooted in the selective inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins. Understanding the differential binding affinity of this compound to the two primary COX isoforms, COX-1 and COX-2, is fundamental to comprehending its mechanism of action and clinical profile. This technical guide provides an in-depth analysis of this compound's binding affinity to canine COX-1 and COX-2, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound's Inhibitory Potency
The inhibitory potency of this compound against canine COX-1 and COX-2 is typically quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The selectivity of this compound for COX-2 over COX-1 is a critical parameter, as COX-1 is constitutively expressed and involved in physiological functions such as gastric mucosal protection and platelet aggregation, while COX-2 is primarily induced during inflammation. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2, suggesting a potentially lower risk of gastrointestinal side effects.
The binding affinity of this compound has been evaluated using various in vitro systems, principally purified enzyme assays and whole blood assays. Purified enzyme assays utilize isolated, recombinant canine COX-1 and COX-2 to determine direct inhibitory activity. In contrast, whole blood assays provide a more physiologically relevant model by measuring the inhibition of prostanoid production in the presence of blood cells and plasma proteins.
Below is a summary of the reported IC50 values for this compound against canine COX-1 and COX-2 from these two key experimental approaches.
| Assay Type | Canine COX-1 IC50 (μM) | Canine COX-2 IC50 (μM) | COX-1/COX-2 IC50 Ratio | Reference |
| Purified Enzyme Assay | Not explicitly stated, but ratio is high | Not explicitly stated, but ratio is high | 1275 | Gierse et al., 2002[1] |
| Canine Whole Blood Assay | 2.33 | 0.048 | 48.5 | King et al., 2010[2][3] McCann et al., 2004[1] |
Note: The significant difference in the COX-1/COX-2 IC50 ratio between the purified enzyme and whole blood assays highlights the importance of the experimental context. The whole blood assay is generally considered more predictive of in vivo selectivity due to factors like plasma protein binding.
Experimental Protocols
A thorough understanding of the methodologies employed to derive the binding affinity data is crucial for the critical evaluation and replication of these findings.
Canine Whole Blood Assay for COX-1 and COX-2 Inhibition
This ex vivo assay measures the ability of a compound to inhibit COX-1 and COX-2 activity in a physiologically relevant environment.
a. COX-1 Activity Determination: [2][4]
-
Principle: Measures the production of thromboxane B2 (TxB2), a stable metabolite of the COX-1-dependent product thromboxane A2, during whole blood clotting.
-
Procedure:
-
Venous blood is collected from healthy canines into tubes without anticoagulant.
-
Aliquots of the whole blood are incubated with varying concentrations of this compound or a vehicle control.
-
The blood is allowed to clot at 37°C for a specified period (e.g., 1 hour).[2]
-
The clotting process activates platelets, leading to COX-1-mediated TxB2 production.
-
Following incubation, the serum is separated by centrifugation.
-
The concentration of TxB2 in the serum is quantified using a validated immunoassay (e.g., ELISA).
-
The IC50 value is calculated by plotting the percentage of TxB2 inhibition against the log concentration of this compound.
-
b. COX-2 Activity Determination: [2][4]
-
Principle: Measures the production of prostaglandin E2 (PGE2) by monocytes/macrophages following stimulation with lipopolysaccharide (LPS), a potent inducer of COX-2 expression and activity.
-
Procedure:
-
Venous blood is collected from healthy canines into tubes containing an anticoagulant (e.g., heparin).
-
Aliquots of the whole blood are incubated with varying concentrations of this compound or a vehicle control.
-
LPS is added to the blood samples to induce COX-2 expression and activity.
-
The samples are incubated at 37°C for an extended period (e.g., 24 hours) to allow for COX-2 induction and subsequent PGE2 production.[2]
-
Following incubation, plasma is separated by centrifugation.
-
The concentration of PGE2 in the plasma is quantified using a validated immunoassay (e.g., ELISA).
-
The IC50 value is calculated by plotting the percentage of PGE2 inhibition against the log concentration of this compound.
-
Purified Canine Enzyme Assay
This in vitro assay directly measures the inhibitory effect of a compound on the enzymatic activity of isolated canine COX-1 and COX-2.
-
Principle: Utilizes recombinant canine COX-1 and COX-2 enzymes to catalyze the conversion of a substrate (typically arachidonic acid) into prostaglandins. The amount of prostaglandin produced is then measured in the presence and absence of the inhibitor.
-
General Procedure:
-
Recombinant canine COX-1 and COX-2 enzymes are expressed and purified.
-
The enzymes are incubated with a known concentration of arachidonic acid and varying concentrations of this compound or a vehicle control in a suitable buffer system.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is terminated, and the amount of a specific prostaglandin (e.g., PGE2) produced is quantified, often using techniques like radioimmunoassay (RIA) or enzyme immunoassay (EIA).
-
The IC50 value is determined by analyzing the dose-response curve of enzyme inhibition.
-
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the cyclooxygenase (COX) pathway, highlighting the roles of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins and thromboxanes.
Caption: Canine Cyclooxygenase (COX) Signaling Pathway.
Experimental Workflow
The following diagram outlines the experimental workflow for determining the COX-1 and COX-2 inhibitory activity of this compound using the canine whole blood assay.
Caption: Canine Whole Blood Assay Workflow.
Conclusion
The available data robustly demonstrates that this compound is a selective inhibitor of canine COX-2. While purified enzyme assays indicate a very high degree of selectivity, the more physiologically representative whole blood assays show a more moderate, yet still significant, preference for COX-2 over COX-1. This selectivity profile underpins this compound's clinical utility in providing anti-inflammatory and analgesic effects while minimizing the risk of adverse events associated with the inhibition of COX-1. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of selective NSAIDs for veterinary applications.
References
Unveiling the Anti-Inflammatory Efficacy of Deracoxib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deracoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, has demonstrated significant anti-inflammatory properties, primarily through its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This technical guide provides an in-depth analysis of the anti-inflammatory characteristics of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining comprehensive experimental protocols for its evaluation. Visual representations of its signaling pathway and experimental workflows are included to facilitate a deeper understanding of its pharmacological profile.
Mechanism of Action: Selective COX-2 Inhibition
This compound exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, a key mediator in the inflammatory cascade.[1][2][3][4] Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, this compound's preference for COX-2 at therapeutic doses allows for the modulation of inflammation while minimizing the adverse effects associated with COX-1 inhibition, such as gastrointestinal ulceration and impaired platelet function.[2][4]
The arachidonic acid cascade is the central pathway through which NSAIDs mediate their effects. In response to inflammatory stimuli, phospholipase A2 releases arachidonic acid from the cell membrane.[5] The cyclooxygenase enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins, including prostaglandin E2 (PGE2), a potent inflammatory mediator.[5] this compound's inhibition of COX-2 curtails the production of these pro-inflammatory prostaglandins, thereby reducing pain, swelling, and other signs of inflammation.[6][7]
Figure 1: this compound's Mechanism of Action
Quantitative Data on Anti-Inflammatory Properties
The selective inhibition of COX-2 by this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings, providing a comparative overview of its potency and selectivity.
Table 1: In Vitro COX-1 and COX-2 Inhibition
| Assay Type | Species | This compound IC50 (µM) - COX-1 | This compound IC50 (µM) - COX-2 | COX-1/COX-2 Selectivity Ratio | Reference |
| Canine Whole Blood Assay | Canine | 48.5 | 1.0 | 48.5 | [8] |
| Cloned Canine Cyclooxygenase | Canine | >100 | 0.08 | >1250 | [6] |
IC50: The half maximal inhibitory concentration.
Table 2: In Vivo Efficacy in a Canine Urate Crystal-Induced Synovitis Model
| Treatment Group | Dose (mg/kg) | Peak Vertical Force (% of baseline) | Lameness Score (0-5 scale) | Reference |
| Placebo | 0 | 45 ± 8 | 3.8 ± 0.5 | [9][10] |
| This compound | 1 | 75 ± 10 | 1.5 ± 0.7 | [9][10] |
| This compound | 3 | 88 ± 6 | 0.8 ± 0.4 | [9][10] |
| This compound | 10 | 92 ± 5 | 0.5 ± 0.3 | [9][10] |
Values are represented as mean ± standard deviation.
Table 3: Effect of this compound on Prostaglandin E2 (PGE2) Production
| Study Type | Model | Treatment | PGE2 Reduction (%) | Reference |
| In Vitro | LPS-stimulated canine whole blood | This compound (1 µM) | 85 | [6] |
| In Vivo | Canine Osteoarthritis (Synovial Fluid) | This compound (1-2 mg/kg/day) | 65 | [11] |
LPS: Lipopolysaccharide.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides comprehensive protocols for key experiments used to evaluate the anti-inflammatory properties of this compound.
Canine Whole Blood Assay for COX Selectivity
This in vitro assay determines the selective inhibition of COX-1 and COX-2 by measuring the production of their respective primary products, Thromboxane B2 (TxB2) and Prostaglandin E2 (PGE2).
Materials:
-
Freshly collected heparinized and non-anticoagulated canine whole blood
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Enzyme Immunoassay (EIA) kits for TxB2 and PGE2
-
Incubator, centrifuge, and microplate reader
Protocol:
-
COX-1 (TxB2) Assay:
-
Aliquot 1 mL of non-anticoagulated whole blood into tubes.
-
Add varying concentrations of this compound or vehicle (DMSO) to the tubes.
-
Incubate at 37°C for 1 hour to allow for blood clotting and subsequent TxB2 production.
-
Centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.
-
Collect the serum and store at -80°C until analysis.
-
Quantify TxB2 levels using a specific EIA kit according to the manufacturer's instructions.
-
-
COX-2 (PGE2) Assay:
-
Aliquot 1 mL of heparinized whole blood into tubes.
-
Add varying concentrations of this compound or vehicle (DMSO).
-
Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression and PGE2 synthesis.
-
Incubate at 37°C for 24 hours.
-
Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Collect the plasma and store at -80°C until analysis.
-
Quantify PGE2 levels using a specific EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TxB2 and PGE2 production for each this compound concentration compared to the vehicle control.
-
Determine the IC50 values for COX-1 and COX-2 by plotting the percentage inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the COX-1/COX-2 selectivity ratio by dividing the IC50 for COX-1 by the IC50 for COX-2.
-
Figure 2: Canine Whole Blood Assay Workflow
Canine Urate Crystal-Induced Synovitis Model
This in vivo model is used to assess the efficacy of anti-inflammatory drugs in a model of acute, painful synovitis that mimics aspects of gouty arthritis.
Materials:
-
Healthy, adult mixed-breed dogs
-
Sodium urate crystals
-
Sterile saline
-
This compound oral formulation
-
Force plate analysis system
-
Validated pain and lameness scoring systems (e.g., Glasgow Composite Measure Pain Scale, Visual Analog Scale)
Protocol:
-
Acclimation and Baseline Measurements:
-
Acclimate dogs to the housing and experimental procedures for at least 7 days.
-
Obtain baseline measurements for lameness (force plate analysis) and pain (validated scoring systems).
-
-
Induction of Synovitis:
-
Treatment Administration:
-
Administer this compound or a placebo orally at a predetermined time relative to the induction of synovitis (e.g., 2 hours prior).
-
-
Post-Induction Assessments:
-
At specified time points (e.g., 2, 4, 6, 8, 12, and 24 hours post-induction), perform lameness assessments using a force plate to measure peak vertical force and vertical impulse.
-
Simultaneously, assess pain using a validated scoring system, performed by a blinded observer.
-
-
Data Analysis:
-
Compare the changes in force plate parameters and pain/lameness scores between the this compound-treated and placebo groups over time using appropriate statistical methods (e.g., ANOVA with repeated measures).
-
Figure 3: Urate Crystal-Induced Synovitis Model Workflow
Conclusion
This compound is a potent and selective COX-2 inhibitor with well-documented anti-inflammatory properties. Its mechanism of action, centered on the reduction of pro-inflammatory prostaglandin synthesis, has been consistently demonstrated in both in vitro and in vivo models. The quantitative data presented in this guide highlight its efficacy in reducing inflammatory markers and clinical signs of inflammation. The detailed experimental protocols provided offer a framework for the continued investigation and evaluation of this compound and other novel anti-inflammatory compounds. This comprehensive overview serves as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of this compound's therapeutic potential.
References
- 1. academy.royalcanin.com [academy.royalcanin.com]
- 2. dvm360.com [dvm360.com]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Cyclooxygenase selectivity of nonsteroidal anti-inflammatory drugs in canine blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. How to Assess Perioperative Pain in Dogs and Cats - WSAVA 2018 Congress - VIN [vin.com]
- 7. PGE2 concentrations in renal venous plasma and renal lymph during basal and stimulated conditions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orthovetsupersite.com [orthovetsupersite.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. vettimes.com [vettimes.com]
- 11. In vivo effects of carprofen, this compound, and etodolac on prostanoid production in blood, gastric mucosa, and synovial fluid in dogs with chronic osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Deracoxib in Canine Orthopedic Surgery Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deracoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] This selectivity allows for the targeted inhibition of inflammatory pathways while sparing the protective functions of the cyclooxygenase-1 (COX-1) enzyme, which is crucial for gastric mucosal protection and platelet aggregation.[1] In veterinary medicine, this compound is utilized for the management of pain and inflammation associated with osteoarthritis and orthopedic surgery in dogs.[1][2] These application notes provide detailed protocols for the use of this compound in established canine orthopedic surgery pain models, guidance on pain assessment, and a summary of relevant efficacy data.
Mechanism of Action: COX-2 Inhibition in the Inflammatory Cascade
Orthopedic surgery induces tissue trauma, initiating a complex inflammatory cascade. Damaged cell membranes release arachidonic acid, which is metabolized by cyclooxygenase (COX) enzymes into prostaglandins. Prostaglandin E2 (PGE2) is a key mediator of inflammation, sensitizing nociceptors and contributing to pain, swelling, and hyperalgesia.[3][4] this compound selectively inhibits COX-2, the inducible isoform of the COX enzyme that is upregulated at sites of inflammation, thereby reducing the production of PGE2 and mitigating the inflammatory response.[5][6]
Experimental Protocols
Canine Orthopedic Surgery Pain Model: Cranial Cruciate Ligament Transection (CCLT)
The CCLT model is a well-established method for inducing joint instability and subsequent pain and osteoarthritis, mimicking a common clinical condition in dogs.[7][8]
Surgical Protocol:
-
Anesthesia: Administer pre-anesthetic medication followed by induction and maintenance with a suitable anesthetic agent (e.g., isoflurane).
-
Aseptic Preparation: Surgically prepare the stifle (knee) joint.
-
Arthrotomy: Perform a lateral parapatellar arthrotomy to expose the stifle joint.
-
Ligament Transection: Identify and transect the cranial cruciate ligament using a scalpel blade.
-
Joint Lavage and Closure: Lavage the joint with sterile saline and close the joint capsule, subcutaneous tissues, and skin in routine fashion.
Drug Administration Protocol
-
This compound Dosing: For postoperative orthopedic pain, the recommended dosage is 3-4 mg/kg administered orally once daily.[2]
-
Timing of Administration: The initial dose should be administered approximately 30-60 minutes prior to surgery to ensure therapeutic drug levels at the time of tissue trauma.
-
Duration of Treatment: Continue daily administration for a period of up to 7 days post-surgery.[2]
Pain Assessment Protocols
a) Glasgow Composite Measure Pain Scale - Short Form (CMPS-SF)
The CMPS-SF is a validated behavioral pain scoring system for acute pain in dogs.[9][10][11][12]
Scoring Protocol:
-
The scale consists of six behavioral categories: vocalization, attention to the wound, mobility, response to touch, demeanor, and posture/activity.[9][12]
-
Each category has a set of descriptors with corresponding numerical scores.
-
The observer selects the descriptor that best fits the dog's behavior in each category.
-
The total score is the sum of the scores from all categories, with a maximum score of 24 (or 20 if mobility cannot be assessed).[9][10]
-
An analgesic intervention score of ≥6/24 (or ≥5/20) is recommended.[10]
b) Colorado State University Canine Acute Pain Scale
This is another commonly used pain scale that incorporates both observational and interactive components.[13][14][15][16][17]
Scoring Protocol:
-
The scale evaluates psychological and behavioral responses, as well as the response to palpation.[13][15]
-
A numerical score from 0 to 4 is assigned based on the observed behaviors and reactions.[16]
-
The scale includes visual aids to assist in scoring.
-
A score is assigned for both observation and palpation, and these can be used to guide analgesic therapy.
c) Force Plate Analysis
Force plate analysis provides an objective, quantitative assessment of limb function by measuring ground reaction forces.[18][19][20][21][22]
Protocol:
-
Acclimatization: Acclimate the dog to the force plate and the handler.
-
Gait: Trot the dog across the force plate at a consistent velocity.
-
Data Collection: Collect multiple valid trials where the desired limb strikes the force plate cleanly.
-
Parameters: Key parameters to analyze include Peak Vertical Force (PVF) and Vertical Impulse (VI).
-
Analysis: Compare the data from the operated limb to the contralateral limb and to baseline measurements.
Data Presentation
The following tables summarize quantitative data from studies evaluating the efficacy of this compound in canine orthopedic pain models.
Table 1: Efficacy of this compound in a Urate Crystal-Induced Synovitis Model [23]
| Treatment Group | Mean Lameness Score (Hour 14) |
| This compound | 1.63 |
| Firocoxib | 0.75 |
| Carprofen | 2.0 |
| Meloxicam | 1.75 |
Table 2: Effect of this compound on Synovial Fluid Prostaglandin E2 (PGE2) in Dogs with Osteoarthritis [5][24]
| Treatment | Synovial Fluid PGE2 Concentration (pg/mL) - Day 0 | Synovial Fluid PGE2 Concentration (pg/mL) - Day 3 | Synovial Fluid PGE2 Concentration (pg/mL) - Day 10 |
| This compound | Baseline | Significantly Decreased | Significantly Decreased |
| Carprofen | Baseline | Significantly Decreased | Significantly Decreased |
| Etodolac | Baseline | Significantly Decreased | Significantly Decreased |
Table 3: this compound Efficacy in a Cranial Cruciate Ligament Repair Model
| Treatment Group (mg/kg/day) | Mean Clinical Pain and Lameness Scores (Improvement from Baseline) |
| Placebo (0) | - |
| 2 | Statistically significant improvement within 3 days post-surgery |
| 4 | Statistically significant improvement (p<0.05) within 1 day post-surgery |
| 6 | - |
Visualizations
Conclusion
This compound is an effective analgesic and anti-inflammatory agent for the management of postoperative pain in canine orthopedic surgery models. Its COX-2 selective mechanism of action provides targeted therapy to reduce pain and inflammation. The use of validated pain assessment tools and objective measures of limb function are critical for accurately evaluating the efficacy of this compound in a research setting. The protocols and data presented in these application notes provide a framework for the design and execution of studies investigating the use of this compound in canine orthopedic pain models.
References
- 1. drugs.com [drugs.com]
- 2. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 3. dvm360.com [dvm360.com]
- 4. researchgate.net [researchgate.net]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. cdn.ymaws.com [cdn.ymaws.com]
- 7. marionvet.net [marionvet.net]
- 8. acvs.org [acvs.org]
- 9. newmetrica.com [newmetrica.com]
- 10. academy.royalcanin.com [academy.royalcanin.com]
- 11. theses.gla.ac.uk [theses.gla.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. metacam.co.uk [metacam.co.uk]
- 14. Using Validated Tools to Assess Acute Pain in Practice - WSAVA 2019 Congress - VIN [vin.com]
- 15. vetmedbiosci.colostate.edu [vetmedbiosci.colostate.edu]
- 16. researchgate.net [researchgate.net]
- 17. pubcompare.ai [pubcompare.ai]
- 18. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 19. Force Plate Gait Analysis in Dogs After Femoral Head and Neck Excision - PMC [pmc.ncbi.nlm.nih.gov]
- 20. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 21. todaysveterinarynurse.com [todaysveterinarynurse.com]
- 22. researchgate.net [researchgate.net]
- 23. s3.amazonaws.com [s3.amazonaws.com]
- 24. In vivo effects of carprofen, this compound, and etodolac on prostanoid production in blood, gastric mucosa, and synovial fluid in dogs with chronic osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Deracoxib Administration in Canine Osteoarthritis
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive overview of the long-term administration of deracoxib for the treatment of canine osteoarthritis, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and illustrating relevant biological pathways and workflows.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, indicated for the control of pain and inflammation associated with osteoarthritis in dogs.[1][2] As a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, this compound targets the production of prostaglandins involved in inflammation while sparing the constitutive COX-1 enzyme, which is responsible for functions such as gastric mucosal protection and platelet aggregation.[3][4] This selective action is intended to reduce the risk of gastrointestinal side effects associated with traditional NSAIDs.[5] Long-term administration is often necessary for managing chronic conditions like osteoarthritis.[6][7] This document outlines the findings from long-term studies, providing data-driven insights and standardized protocols for future research.
Mechanism of Action
This compound exerts its anti-inflammatory and analgesic effects by inhibiting the COX-2 enzyme.[3] This enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins at the site of inflammation.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | VCA Animal Hospitals [vcahospitals.com]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. dvm360.com [dvm360.com]
- 5. Safety and tolerability of 3-week and 6-month dosing of Deramaxx (this compound) chewable tablets in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deramaxx (this compound)for Dogs: Uses, Dosage, Side Effects - GoodRx [goodrx.com]
Application Notes and Protocols for High-Throughput Screening of Deracoxib Analogues
Introduction
Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the coxib class.[1][2] It functions by inhibiting the cyclooxygenase (COX) enzymes, with a greater selectivity for COX-2 over COX-1 at therapeutic doses in dogs.[1] COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins that mediate inflammation and pain, while COX-1 is a constitutive enzyme involved in physiological processes such as gastric mucosal protection and platelet aggregation.[3][4] The development of selective COX-2 inhibitors like this compound aims to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[5][6]
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of this compound analogues to identify novel and potent COX-2 selective inhibitors. The protocols outlined below describe a primary biochemical screen to assess direct COX-2 inhibition, a secondary screen to determine COX-1 selectivity, and a cell-based assay to evaluate cytotoxicity.
I. Signaling Pathway of COX-2 in Inflammation
The diagram below illustrates the signaling pathway leading to the production of prostaglandins by COX-2, a key process in the inflammatory response.
Caption: COX-2 signaling pathway in inflammation.
II. High-Throughput Screening (HTS) Workflow
The following diagram outlines the logical workflow for screening a library of this compound analogues.
Caption: HTS workflow for this compound analogues.
Experimental Protocols
Protocol 1: Primary High-Throughput Screen - Fluorescent COX-2 Inhibitor Assay
This protocol is adapted from commercially available COX fluorescent inhibitor screening kits.[7][8][9][10][11]
Objective: To identify compounds that inhibit the peroxidase activity of human recombinant COX-2. The assay measures the fluorescence generated from the oxidation of a probe in the presence of prostaglandin G2 (PGG2), an intermediate product of the COX reaction.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
COX Cofactor (e.g., hemin)
-
Arachidonic Acid (substrate)
-
NaOH
-
This compound Analogue Library (dissolved in DMSO)
-
Positive Control: Celecoxib (a known COX-2 inhibitor)
-
96-well or 384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 535 nm, Emission: 587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare COX Assay Buffer as per the manufacturer's instructions.
-
Reconstitute and dilute the COX-2 enzyme, COX Probe, and COX Cofactor in Assay Buffer to their working concentrations. Keep enzymes on ice.
-
Prepare the Arachidonic Acid/NaOH solution immediately before use.
-
-
Assay Plate Setup:
-
Enzyme Control (EC) wells: Add 10 µL of Assay Buffer.
-
Inhibitor Control (IC) wells: Add 10 µL of Celecoxib solution.
-
Sample (S) wells: Add 10 µL of each this compound analogue at the desired screening concentration (e.g., 10 µM final concentration).
-
Solvent Control wells: If concerned about DMSO effects, prepare wells with the same final concentration of DMSO as in the sample wells.
-
-
Reaction Master Mix Preparation:
-
Prepare a master mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and COX-2 enzyme for the number of wells required.
-
-
Reaction Initiation and Measurement:
-
Add 80 µL of the Reaction Master Mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.
-
Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope) for all wells from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each this compound analogue using the following formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] * 100
-
Compounds showing significant inhibition (e.g., >50%) are considered primary hits and are selected for dose-response analysis to determine their IC50 values.
| Parameter | Description |
| Assay Principle | Fluorometric detection of PGG2, the intermediate product of the COX-2 reaction.[11] |
| Enzyme Source | Human Recombinant COX-2 |
| Substrate | Arachidonic Acid |
| Detection | Fluorescence (Ex/Em = 535/587 nm)[9] |
| Plate Format | 96-well or 384-well |
| Positive Control | Celecoxib |
| Primary Hit Criteria | ≥ 50% inhibition at a single concentration (e.g., 10 µM) |
Protocol 2: Secondary Screen - Fluorescent COX-1 Inhibitor Assay for Selectivity
Objective: To determine the inhibitory activity of the primary hits against the COX-1 isoform to assess their selectivity.
Materials:
-
Ovine COX-1 enzyme
-
All other reagents are the same as in Protocol 1.
-
Positive Control: SC-560 (a known COX-1 inhibitor)
Procedure: The procedure is identical to Protocol 1, with the substitution of human recombinant COX-2 with ovine COX-1.
Data Analysis:
-
Determine the IC50 value for each primary hit against both COX-1 and COX-2.
-
Calculate the Selectivity Index (SI) for each compound: SI = IC50 (COX-1) / IC50 (COX-2)
-
A higher SI value indicates greater selectivity for COX-2.
| Parameter | Description |
| Assay Principle | Fluorometric detection of PGG2, the intermediate product of the COX-1 reaction.[7][12] |
| Enzyme Source | Ovine COX-1 |
| Substrate | Arachidonic Acid |
| Detection | Fluorescence (Ex/Em = 535/587 nm)[12] |
| Plate Format | 96-well |
| Positive Control | SC-560 |
| Output | IC50 value for COX-1 inhibition and Selectivity Index (SI). |
Protocol 3: Cell-Based Cytotoxicity Assay - MTT Assay
Objective: To evaluate the general cytotoxicity of the confirmed COX-2 selective hits on a relevant cell line. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]
Materials:
-
A relevant cell line (e.g., a human macrophage cell line like U937 or a canine cell line)
-
Complete cell culture medium
-
This compound analogues (from the confirmed hits)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear, flat-bottom plates
-
Absorbance plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the confirmed hit compounds.
-
Remove the medium from the wells and add 100 µL of medium containing the compounds at various concentrations.
-
Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting.
-
Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Determine the CC50 (50% cytotoxic concentration) for each compound.
| Parameter | Description |
| Assay Principle | Colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in viable cells.[13][16] |
| Cell Line | Human or canine cell line (e.g., macrophages, fibroblasts) |
| Detection | Absorbance at 570 nm |
| Plate Format | 96-well |
| Output | CC50 value, indicating the concentration at which 50% of cell viability is lost. |
Data Presentation
Quantitative data from the screening cascade should be summarized in the following tables for clear comparison and decision-making.
Table 1: Primary Screen - COX-2 Inhibition Data
| Compound ID | Concentration (µM) | % Inhibition of COX-2 | Hit (Yes/No) |
| This compound-A1 | 10 | 85.2 | Yes |
| This compound-A2 | 10 | 12.5 | No |
| This compound-A3 | 10 | 92.1 | Yes |
| ... | ... | ... | ... |
| Celecoxib | 1 | 95.8 | Yes |
Table 2: Dose-Response and Selectivity Data for Primary Hits
| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| This compound-A1 | 0.85 | 42.5 | 50 |
| This compound-A3 | 0.52 | >100 | >192 |
| ... | ... | ... | ... |
| Celecoxib | 0.05 | 15 | 300 |
Table 3: Cytotoxicity Data for Confirmed Hits
| Compound ID | CC50 (µM) | Therapeutic Index (CC50 / COX-2 IC50) |
| This compound-A1 | >100 | >117 |
| This compound-A3 | 85 | 163 |
| ... | ... | ... |
| Celecoxib | 75 | 1500 |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Deramaxx™(this compound) [dailymed.nlm.nih.gov]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. Deramaxx™ | PetMD [petmd.com]
- 6. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. interchim.fr [interchim.fr]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 12. abcam.com [abcam.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. First Generation of Antioxidant Precursors for Bioisosteric Se-NSAIDs: Design, Synthesis, and In Vitro and In Vivo Anticancer Evaluation | MDPI [mdpi.com]
- 16. broadpharm.com [broadpharm.com]
Application Note: Quantitative Analysis of Deracoxib in Plasma by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) and a selective cyclooxygenase-2 (COX-2) inhibitor used in veterinary medicine to control pain and inflammation.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for determining drug concentrations in complex biological matrices like plasma.[2] This application note provides a detailed protocol for the quantification of this compound in plasma using LC-MS/MS, including sample preparation, chromatographic and spectrometric conditions, and method validation parameters.
Experimental Protocols
This section details the methodology for the quantification of this compound in plasma.
1. Materials and Reagents
-
This compound analytical standard
-
Celecoxib (Internal Standard - IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Blank plasma (from the same species as the study samples)
-
Standard laboratory equipment: vortex mixer, centrifuge, pipettes.
2. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (Celecoxib) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions. Prepare a separate working solution for the internal standard.
-
Calibration Standards (CS): Spike blank plasma with the appropriate working standard solutions to create a calibration curve with a suggested range of 1-2000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations, independent of the calibration standards.
3. Plasma Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.[3]
-
Pipette 100 µL of plasma sample (or CS/QC) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., Celecoxib at 500 ng/mL) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
LC-MS/MS System and Conditions
The following tables outline the optimized parameters for the liquid chromatography and mass spectrometry systems.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | UHPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| MRM Transitions | This compound: m/z 398.1 → 205.1 (Quantifier), m/z 398.1 → 141.1 (Qualifier) Celecoxib (IS): m/z 382.1 → 316.1 |
| Dwell Time | 150 ms |
Method Validation Summary
The analytical method was validated according to the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation.[3] The results are summarized below.
Table 3: Method Validation Quantitative Data
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL (r² > 0.998) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Accuracy (% Bias) | Within ± 9.0% of nominal values |
| Mean Recovery (this compound) | 92.5% |
| Mean Recovery (IS) | 89.8% |
| Matrix Effect | Minimal ion suppression/enhancement observed |
| Stability (Freeze-Thaw) | Stable for at least 3 cycles |
| Stability (Short-term, Bench-top) | Stable for at least 8 hours at room temperature |
| Stability (Long-term) | Stable for at least 30 days at -80°C |
Visualizations
The following diagrams illustrate the experimental workflow and the logical arrangement of the LC-MS/MS system.
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Logical relationship of the LC-MS/MS system components.
References
- 1. Determination of this compound in feline plasma samples using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Situ Hybridization for the Localization of Deracoxib's Molecular Target, Cyclooxygenase-2 (COX-2), in Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, which is primarily used in veterinary medicine to manage pain and inflammation associated with conditions like osteoarthritis.[1][2] Its therapeutic effect is derived from the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][3] Understanding the precise tissue and cellular localization of COX-2 mRNA is critical for elucidating the drug's mechanism of action, assessing target engagement, and exploring potential new therapeutic applications. In situ hybridization (ISH) is a powerful molecular technique that allows for the visualization of specific mRNA transcripts within the morphological context of the tissue, making it an ideal method for localizing the expression of this compound's primary target.[4][5][6]
Principle of In Situ Hybridization
In situ hybridization (ISH) facilitates the detection of specific DNA or RNA sequences directly within cells and tissues.[5][7] The core principle involves the hybridization of a labeled nucleic acid probe (a short, single-stranded DNA or RNA molecule with a sequence complementary to the target) to the target mRNA within the tissue sample.[7] For detecting COX-2 mRNA, a labeled antisense RNA probe, which is complementary to the COX-2 mRNA sequence, is applied to the tissue section. A corresponding sense probe, which has the same sequence as the target mRNA, is used as a negative control to ensure the hybridization signal is specific.[4][8] The probe's label (e.g., digoxigenin) is then detected using an antibody conjugated to an enzyme, which catalyzes a colorimetric reaction, allowing for the visualization of the target mRNA at a cellular level.
This compound's Mechanism of Action and Target Selectivity
This compound exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed in many tissues and involved in "housekeeping" functions like protecting the gastric mucosa and maintaining renal blood flow, and COX-2, which is typically induced at sites of inflammation.[9][10][11] this compound selectively inhibits COX-2, thereby reducing the synthesis of prostaglandins that mediate pain and inflammation, while having a lesser effect on COX-1 at therapeutic doses.[1][9]
Diagram: this compound's Selective Inhibition of the COX-2 Pathway
Caption: this compound selectively inhibits COX-2 to block inflammatory prostaglandin production.
Quantitative Data
The selectivity of an NSAID is often quantified by the ratio of the drug concentration required to inhibit 50% of COX-1 activity versus COX-2 activity (IC50 ratio). A higher ratio indicates greater selectivity for COX-2.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | COX-1 (Canine) | >100 | >100 |
| COX-2 (Canine) | 0.65 | ||
| Carprofen | COX-1 (Canine) | 52 | >7.4 |
| COX-2 (Canine) | <7 | ||
| Etodolac | COX-1 (Canine) | >400 | >36 |
| COX-2 (Canine) | 11 |
Note: Data is illustrative and compiled from various veterinary pharmacology sources. Actual values may vary depending on the specific assay conditions.
Experimental Protocol: Chromogenic In Situ Hybridization for COX-2 mRNA
This protocol describes the use of digoxigenin (DIG)-labeled RNA probes to detect COX-2 mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Materials and Reagents
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
DIG-labeled antisense and sense RNA probes for target (e.g., canine PTGS2)
-
Deparaffinization solutions: Xylene, Ethanol (100%, 95%, 70%)
-
Proteinase K
-
Hybridization Buffer
-
Wash Buffers (e.g., SSC)
-
Blocking Reagent
-
Anti-DIG-AP (alkaline phosphatase) Fab fragments
-
NBT/BCIP substrate solution
-
Nuclear Fast Red counterstain
-
Mounting Medium
2. Experimental Workflow Diagram
Caption: Workflow for chromogenic in situ hybridization.
3. Detailed Methodology
a. Deparaffinization and Rehydration
-
Immerse slides in Xylene: 2 times for 10 minutes each.
-
Rehydrate through a graded ethanol series:
-
100% Ethanol: 2 times for 5 minutes each.
-
95% Ethanol: 1 time for 3 minutes.
-
70% Ethanol: 1 time for 3 minutes.
-
-
Rinse in DEPC-treated water for 5 minutes.
b. Permeabilization
-
Incubate slides in Proteinase K solution (10-20 µg/mL) at 37°C for 15-30 minutes. The exact time should be optimized for the tissue type.
-
Stop the reaction by rinsing slides in DEPC-treated water.
-
Dehydrate again through an ethanol series (70%, 95%, 100%) and air dry completely.
c. Hybridization
-
Prepare the DIG-labeled probe by diluting it in pre-warmed hybridization buffer (typical concentration: 100-500 ng/mL).
-
Denature the probe by heating at 80-95°C for 5 minutes, then immediately chill on ice.[12]
-
Apply the probe solution to the tissue section, cover with a coverslip, and seal to prevent evaporation.
-
Incubate in a humidified chamber at an optimized hybridization temperature (e.g., 55-65°C) overnight.[12]
d. Post-Hybridization Washes
-
Carefully remove coverslips.
-
Perform high-stringency washes to remove non-specifically bound probes. An example series:
-
Wash in 2x SSC at 37°C for 15 minutes.
-
Wash in 1x SSC at 37°C for 15 minutes.
-
Wash in 0.5x SSC at 42°C for 20 minutes.
-
Wash in 0.1x SSC at 42°C for 20 minutes.
-
e. Immunological Detection
-
Rinse slides in a wash buffer (e.g., MABT).
-
Block non-specific sites by incubating with a blocking solution for 1-2 hours at room temperature.[12]
-
Incubate with anti-DIG-AP antibody diluted in blocking solution for 2 hours at room temperature or overnight at 4°C.
-
Wash slides extensively with MABT (e.g., 3 times for 10 minutes each).
f. Colorimetric Development
-
Equilibrate slides in a detection buffer (e.g., 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2).
-
Incubate slides with the NBT/BCIP substrate solution in the dark. Monitor the color development (a blue/purple precipitate) under a microscope (typically 2-18 hours).
-
Stop the reaction by immersing the slides in DEPC-treated water.
g. Counterstaining and Mounting
-
Counterstain the nuclei by incubating slides in Nuclear Fast Red for 1-5 minutes.
-
Rinse gently in tap water.
-
Dehydrate the sections through a graded ethanol series (70%, 95%, 100%) and clear in xylene.
-
Mount with a permanent mounting medium.
4. Expected Results and Interpretation
A positive signal for COX-2 mRNA will appear as a blue-purple precipitate within the cytoplasm of cells. The intensity and distribution of the signal will indicate the level and location of COX-2 gene expression. No signal should be observed on the negative control slides (sense probe). By comparing the localization of the signal with the known histopathology of the tissue (e.g., in an osteoarthritic joint), researchers can confirm that this compound's target is present in the cells mediating the inflammatory response. This information is invaluable for target validation and for understanding the tissue-specific pharmacology of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C17H14F3N3O3S | CID 3058754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sensitive and Specific In Situ Hybridization for Early Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 5. European Society of Toxicologic Pathology (Pathology 2.0 Molecular Pathology Special Interest Group): Review of In Situ Hybridization Techniques for Drug Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Situ Hybridization Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 10. Deramaxx™(this compound) [dailymed.nlm.nih.gov]
- 11. ibl-america.com [ibl-america.com]
- 12. docs.abcam.com [docs.abcam.com]
Designing Placebo-Controlled Deracoxib Trials in Dogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and implementing robust placebo-controlled clinical trials for evaluating the efficacy and safety of Deracoxib in canine patients. The protocols outlined are synthesized from established veterinary clinical trial methodologies and published studies on this compound.
Introduction to this compound and Placebo-Controlled Trials
This compound is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] This selectivity is intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs while effectively managing pain and inflammation. Placebo-controlled trials are the gold standard for determining the true efficacy of a drug by minimizing bias. In these studies, a control group of dogs receives an inert substance (placebo) that is indistinguishable from the active drug being tested.
Mechanism of Action: COX-2 Inhibition
This compound exerts its anti-inflammatory and analgesic effects by blocking the COX-2 enzyme, which is primarily responsible for the synthesis of prostaglandins that mediate pain and inflammation. The following diagram illustrates this pathway.
Caption: this compound's selective inhibition of the COX-2 pathway.
Experimental Design and Protocols
A well-designed, prospective, randomized, blinded, placebo-controlled, multi-center clinical study is the recommended approach for evaluating this compound.[2]
Experimental Workflow
The following diagram outlines the typical workflow for a placebo-controlled this compound trial in dogs.
Caption: Workflow for a placebo-controlled this compound trial.
Subject Recruitment and Ethical Considerations
Inclusion Criteria:
-
Minimum age and weight requirements (e.g., at least 4 months old and weighing at least 6.3 kg).[1][3]
-
Confirmed diagnosis of the condition being studied (e.g., osteoarthritis confirmed by clinical and radiographic signs, or scheduled for a specific surgical procedure).[4]
Exclusion Criteria:
-
Chronic painful conditions other than the one being studied.[1][3]
-
Existing renal, cardiovascular, hepatic, or gastrointestinal dysfunction.[1][3]
-
Known hypersensitivity to NSAIDs.
Ethical Approval: The study protocol must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[1][3] Informed consent must be obtained from all dog owners prior to enrollment.[1][3]
Randomization and Blinding
Dogs should be randomly assigned to either the this compound or placebo group.[2] Blinding is crucial to prevent bias; therefore, individuals responsible for dosing should not be involved in clinical assessments, and those performing assessments should be unaware of the treatment assignments.[1]
Treatment Protocol
The dosage of this compound will vary depending on the indication.
-
Postoperative Pain (Soft Tissue and Dental Surgery): 1-2 mg/kg administered orally once daily for 3 days, with the initial dose given approximately 1 hour before surgery.[1][2][5]
-
Postoperative Orthopedic Pain: 3-4 mg/kg administered orally once daily for up to 7 days.[5]
-
Osteoarthritis Pain: 1-2 mg/kg administered orally once daily.[4][5]
The placebo should be identical in appearance, taste, and smell to the this compound tablets.[1][3]
Pain and Efficacy Assessment
Pain should be assessed at predetermined time points before and after surgery or throughout the duration of a chronic pain trial.[2]
Pain Assessment Tools:
-
Glasgow Composite Pain Scale (GCPS) or modified GCPS (mGCPS): A validated tool for assessing acute pain in dogs based on behavioral observations.[1][2][3]
-
Canine Brief Pain Inventory (CBPI): An owner-completed questionnaire to assess chronic pain severity and its interference with function in dogs with osteoarthritis.[6][7]
-
Force Plate Analysis: An objective measure of limb function by quantifying the peak vertical force and vertical impulse during gait.[4]
Rescue Analgesia: A clear protocol for rescue analgesia must be in place. If a dog's pain score exceeds a predetermined threshold (e.g., ≥6 on the GCPS or ≥4 on the mGCPS), or if the dog is in obvious discomfort, rescue medication (excluding other NSAIDs or corticosteroids) should be administered, and the dog should be considered a treatment failure and removed from the efficacy analysis.[1][2][3]
Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison between the this compound and placebo groups.
Efficacy Data
Table 1: Treatment Success/Failure Rates in Postoperative Pain Studies
| Study Indication | This compound Group (Success/Total) | Placebo Group (Success/Total) | P-value |
| Soft Tissue Surgery[2] | 14/16 | 7/16 | 0.0091 |
| Dental Surgery[1][3] | 23/27 | 10/30 | 0.0006 |
Table 2: Owner Assessment of Improvement in Osteoarthritis Trials
| Assessment | This compound Group (% Improved) | Placebo Group (% Improved) | P-value |
| Overall Improvement (Day 43)[4] | Statistically significant improvement | - | <0.05 |
| Lameness at Walk and Trot (Post-Surgical)[8] | Statistically significant improvement | - | <0.05 |
Safety Data
Adverse events should be recorded throughout the study.
Table 3: Common Adverse Events Reported in this compound Trials
| Adverse Event | This compound Group (%) | Placebo Group (%) |
| Vomiting[4] | Commonly reported | Commonly reported |
| Diarrhea[4] | Commonly reported | Commonly reported |
| Abnormal Clinical Chemistry[8] | Reported | Reported |
Conclusion
Placebo-controlled trials are essential for validating the efficacy and safety of this compound in dogs. The protocols and data presentation formats provided in these application notes offer a framework for conducting high-quality clinical research. Adherence to rigorous experimental design, including randomization and blinding, along with the use of validated pain assessment tools, will ensure the generation of reliable and impactful data.
References
- 1. Efficacy and Safety of this compound for the Control of Postoperative Pain and Inflammation Associated with Dental Surgery in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound for control of postoperative pain and inflammation associated with soft tissue surgery in dogs [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 5. wagwalking.com [wagwalking.com]
- 6. daxocox.co.uk [daxocox.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. lacrossevet.com [lacrossevet.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Deracoxib
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Deracoxib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is sparingly soluble in aqueous buffers.[1] Its solubility in a 1:8 solution of dimethylformamide (DMF) and phosphate-buffered saline (PBS) at pH 7.2 is approximately 0.1 mg/mL.[1]
Q2: What are the key physicochemical properties of this compound that influence its solubility?
This compound's solubility is influenced by its chemical structure. Key properties include:
-
pKa: The strongest acidic pKa is approximately 10.7.[2] This indicates it is a weakly acidic compound.
-
logP: The logarithm of the octanol-water partition coefficient (logP) is approximately 3.39, indicating its lipophilic (fat-loving) nature.[2]
Q3: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What can I do?
Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue with poorly soluble compounds like this compound. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Alter the pH of the aqueous buffer: As a weak acid, this compound's solubility is pH-dependent. Increasing the pH of the buffer above its pKa can increase the proportion of the more soluble ionized form. However, the physiological relevance of a very high pH must be considered for your specific experiment.
-
Incorporate a co-solvent in the final solution: Maintaining a small percentage of an organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution can help maintain solubility. Ensure the final co-solvent concentration is compatible with your experimental system.
-
Use a surfactant: Surfactants can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous solutions.
-
Consider a different solubilization technique: For longer-term stability or higher concentration requirements, you may need to explore more advanced formulation strategies such as cyclodextrin complexation or solid dispersions.
Q4: Can I heat the solution to dissolve this compound?
While gentle warming can sometimes aid in the initial dissolution of a compound, its effect on this compound's stability and the potential for precipitation upon cooling must be evaluated. There is no specific data found to recommend this as a standard procedure for this compound. Overheating can lead to degradation.
Troubleshooting Guide
This guide provides potential solutions to common problems encountered during the preparation of this compound solutions.
| Problem | Potential Cause | Suggested Solution |
| This compound powder does not dissolve in aqueous buffer. | This compound has very low intrinsic aqueous solubility. | First, dissolve this compound in an appropriate organic solvent like DMSO, DMF, or ethanol to create a stock solution.[1] Then, dilute this stock solution into your aqueous buffer. |
| Precipitation occurs immediately upon dilution of the organic stock solution into the aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The percentage of organic solvent after dilution is too low to maintain solubility. | 1. Reduce the final concentration of this compound. 2. Increase the ratio of the organic solvent in the final solution, if your experimental system allows. For example, a 1:8 DMF:PBS solution has been shown to dissolve this compound at approximately 0.1 mg/mL.[1] 3. Add a suitable surfactant to the aqueous buffer before adding the this compound stock solution. |
| The solution is initially clear but forms a precipitate over time. | The solution is supersaturated and thermodynamically unstable. The compound is slowly crashing out of the solution. | 1. Prepare fresh solutions immediately before use. Aqueous solutions of this compound are not recommended for storage for more than one day.[1] 2. Utilize formulation techniques that create stable solutions, such as cyclodextrin inclusion complexes or nanosuspensions. |
| Inconsistent results in biological assays. | Variability in the amount of dissolved this compound due to precipitation. Degradation of the compound in solution. | 1. Visually inspect your solutions for any signs of precipitation before each experiment. 2. Prepare fresh solutions for each experiment from a solid compound or a stable stock solution. 3. Validate the concentration of your final working solutions using an appropriate analytical method like HPLC-UV. |
Data on Solubility Enhancement Techniques
The following tables summarize quantitative data on various methods to improve the aqueous solubility of this compound.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [1] |
| Dimethylformamide (DMF) | ~10 mg/mL | [1] |
| Ethanol | ~3 mg/mL | [1] |
Table 2: Solubility of this compound using Co-solvents
| Co-solvent System | Achieved Concentration | Reference |
| DMF:PBS (1:8), pH 7.2 | ~0.1 mg/mL | [1] |
Note: Comprehensive quantitative data for other co-solvent systems for this compound is limited in the reviewed literature. Researchers may need to perform their own solubility screening studies.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a stock solution in an organic solvent, which can then be diluted into an aqueous medium for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or Ethanol
-
Inert gas (e.g., nitrogen or argon)
-
Appropriate laboratory glassware and safety equipment
Procedure:
-
Weigh the desired amount of this compound powder in a suitable vial.
-
Add the chosen organic solvent (DMSO, DMF, or ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL in DMSO or DMF).
-
Purge the vial with an inert gas to minimize oxidation.[1]
-
Cap the vial and vortex or sonicate until the this compound is completely dissolved.
-
Store the stock solution at -20°C for long-term stability.
Protocol 2: General Method for Preparing a Working Solution in Aqueous Buffer
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, cell culture media)
Procedure:
-
Warm the this compound stock solution and the aqueous buffer to room temperature.
-
While vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution to achieve the final desired concentration.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared solution immediately. It is not recommended to store aqueous solutions of this compound for more than one day.[1]
Visualizing Experimental Workflows
General Workflow for Overcoming this compound Solubility Issues
References
Technical Support Center: Deracoxib Gastrointestinal Safety in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the gastrointestinal (GI) side effects of Deracoxib in research animals.
Troubleshooting Guide: Managing Gastrointestinal Adverse Events
This guide provides a step-by-step approach to address GI adverse events observed during a study.
Question: An animal in my this compound study group is exhibiting vomiting and diarrhea. What immediate steps should I take?
Answer:
-
Discontinue this compound Administration: Immediately cease administration of this compound to the affected animal.[1]
-
Clinical Assessment: Perform a thorough clinical examination of the animal. Note the frequency and severity of vomiting and diarrhea, check for signs of dehydration (e.g., skin turgor, mucous membrane tackiness), and assess for abdominal pain.
-
Supportive Care: Provide immediate supportive care. This may include:
-
Diagnostic Evaluation:
-
Bloodwork: Collect blood for a complete blood count (CBC) and serum biochemistry panel to assess for anemia, inflammation, and any impact on liver or kidney function.[3]
-
Fecal Analysis: Examine feces for the presence of blood (melena or hematochezia).
-
-
Gastroprotectant Therapy: Consider the administration of gastroprotectant medications. Common options include:
-
Proton Pump Inhibitors (PPIs): Such as omeprazole, to reduce gastric acid secretion.
-
H2 Receptor Antagonists: To block histamine-induced gastric acid secretion.
-
Sucralfate: To form a protective barrier over ulcerated areas.[1]
-
-
Documentation: Meticulously document all clinical signs, treatments administered, and the animal's response. This information is crucial for study integrity and for making informed decisions about the animal's continued participation.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the mechanism behind this compound-induced gastrointestinal side effects?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[4] While COX-2 is primarily involved in inflammation, both COX-1 and COX-2 play roles in maintaining the integrity of the gastrointestinal mucosa.[5] Inhibition of these enzymes can lead to reduced production of prostaglandins, which are crucial for:
-
Maintaining gastric mucosal blood flow.
-
Stimulating mucus and bicarbonate secretion, which protect the stomach lining from acid.[3]
This disruption of protective mechanisms can lead to gastric irritation, erosion, and ulceration.[1][2]
Q2: What are the most common gastrointestinal side effects of this compound observed in research animals?
A2: The most frequently reported GI side effects in dogs include vomiting, diarrhea, decreased appetite, and weight loss.[6] More severe, though less common, effects can include gastrointestinal ulceration and perforation.[4]
Mitigation Strategies
Q3: How can I proactively mitigate the risk of gastrointestinal side effects in my study?
A3:
-
Appropriate Dosing: Use the lowest effective dose of this compound for the shortest duration necessary to achieve the desired therapeutic effect.[5]
-
Administration with Food: Administering this compound with food can help reduce direct irritation of the gastric mucosa.[6]
-
Subject Selection: Carefully screen animals before enrollment. Exclude animals with a history of gastrointestinal disease or those with pre-existing renal or hepatic dysfunction, as they are at a higher risk for adverse events.[5]
-
Concurrent Medications: Avoid the concurrent use of other NSAIDs or corticosteroids, as this significantly increases the risk of GI ulceration.[4][5]
-
Prophylactic Gastroprotectants: In high-risk animals or long-term studies, consider the prophylactic use of gastroprotectant medications like proton pump inhibitors or H2 receptor antagonists.
Q4: What is the recommended "washout" period when switching between different NSAIDs or from an NSAID to a corticosteroid?
A4: A washout period of 5 to 7 days is generally recommended when switching between different NSAIDs or between an NSAID and a corticosteroid to minimize the risk of adverse drug interactions and cumulative GI toxicity.[3]
Monitoring and aAssessment
Q5: How should I monitor animals for subclinical gastrointestinal issues during a long-term this compound study?
A5:
-
Regular Clinical Observation: Closely monitor for subtle signs such as changes in appetite, behavior, or stool consistency.
-
Periodic Bloodwork: Conduct periodic CBC and biochemistry panels to monitor for changes that may indicate subclinical issues, such as a mild anemia or changes in protein levels.[3]
-
Fecal Occult Blood Testing: Regularly test feces for the presence of occult blood.
-
Endoscopy: In studies where GI health is a primary endpoint, periodic endoscopic evaluation of the gastric and duodenal mucosa can directly assess for erosions or ulcers.[7]
Data Presentation
Table 1: Incidence of Gastrointestinal Adverse Events in a 7-Day Postoperative Orthopedic Pain Study in Dogs
| Clinical Observation | DERAMAXX® Tablets (N=105) | Placebo (N=102) |
| Vomiting | 10 (9.5%) | 7 (6.9%) |
| Diarrhea | 6 (5.7%) | 7 (6.9%) |
| Decreased Appetite | 2 (1.9%) | 1 (1.0%) |
Data sourced from the DERAMAXX™ Chewable Tablets Freedom of Information Summary.[5]
Table 2: Adverse Reactions in a 3-Day Postoperative Dental Pain and Inflammation Field Study in Dogs
| Adverse Reaction | This compound (N=31) | Placebo (N=31) |
| Diarrhea | 2 (6.5%) | 1 (3.2%) |
| Vomiting | 1 (3.2%) | 1 (3.2%) |
Data sourced from the DailyMed entry for this compound.[8]
Experimental Protocols
Protocol 1: Gastrointestinal Endoscopy for Assessment of Mucosal Lesions
Objective: To visually assess the esophageal, gastric, and duodenal mucosa for evidence of inflammation, erosion, or ulceration following NSAID administration.
Methodology:
-
Animal Preparation:
-
Procedure:
-
Insert a mouth gag to protect the endoscope.
-
Gently pass the lubricated endoscope through the mouth, down the esophagus, and into the stomach.
-
Systematically examine the esophageal mucosa.
-
Insufflate the stomach with air to distend the gastric folds and allow for complete visualization of the gastric mucosa.
-
Advance the endoscope through the pylorus into the proximal duodenum for examination.
-
Record all findings, including the location and severity of any lesions (e.g., erythema, petechiae, erosions, ulcers). Use a standardized scoring system if applicable.
-
-
Biopsy:
-
If any abnormalities are observed, obtain biopsy samples using the biopsy channel of the endoscope.
-
Place biopsy samples in formalin for histopathological analysis.
-
-
Recovery:
-
Gently remove the endoscope.
-
Monitor the animal during recovery from anesthesia.
-
Protocol 2: Sucrose Permeability Test for Gastric Mucosal Integrity
Objective: To non-invasively assess gastric mucosal permeability as an indicator of NSAID-induced damage. Increased sucrose in the urine suggests a breach in the gastric mucosal barrier.[8]
Methodology:
-
Animal Preparation:
-
Administration of Sugar Solution:
-
Urine Collection:
-
Sample Handling and Analysis:
-
Interpretation:
-
An increased urinary sucrose concentration compared to baseline or a control group indicates increased gastric permeability and potential mucosal damage.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. NSAID Toxicity in Dogs | PetMD [petmd.com]
- 3. Guidelines for safe and effective use of NSAIDs in dogs. | Semantic Scholar [semanticscholar.org]
- 4. drugs.com [drugs.com]
- 5. vetfolio.s3.amazonaws.com [vetfolio.s3.amazonaws.com]
- 6. battlab.com [battlab.com]
- 7. GI side effects of NSAIDs in dogs - Veterinary Practice [veterinary-practice.com]
- 8. avmajournals.avma.org [avmajournals.avma.org]
Deracoxib Stability & Storage: A Technical Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of deracoxib for experimental use. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your research material.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For research purposes, solid this compound should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1] For commercial veterinary tablets (Deramaxx®), storage at room temperature between 15°C and 30°C (59°F and 86°F) in a tightly sealed container is recommended.[2][3][4]
Q2: How should I prepare this compound solutions?
This compound has low solubility in aqueous buffers.[1] To prepare solutions for in vitro or in vivo studies, it is recommended to first dissolve the solid compound in an organic solvent. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are effective solvents.[1] Once dissolved, this stock solution can be diluted with the aqueous buffer of your choice. For instance, a 1:8 solution of DMF to PBS (pH 7.2) can be prepared using this method.[1]
Q3: What is the stability of this compound in solution?
Aqueous solutions of this compound are not stable for long-term storage. It is recommended not to store aqueous solutions for more than one day.[1] For optimal results, prepare fresh solutions immediately before each experiment. Stock solutions in anhydrous organic solvents like DMSO or DMF are generally more stable, but should be stored at -20°C and protected from moisture.
Q4: What are the solubility limits of this compound in common solvents?
The solubility of this compound varies depending on the solvent. The following table summarizes the approximate solubility in common laboratory solvents.
| Solvent | Approximate Solubility |
| DMSO (Dimethyl sulfoxide) | ~10 mg/mL[1] |
| DMF (Dimethylformamide) | ~10 mg/mL[1] |
| Ethanol | ~3 mg/mL[1] |
| 1:8 DMF:PBS (pH 7.2) | ~0.1 mg/mL[1] |
Troubleshooting Guide
Issue: My this compound solution appears cloudy or has precipitated.
-
Cause: This is likely due to the low aqueous solubility of this compound. The concentration of the compound may have exceeded its solubility limit in the final aqueous buffer after dilution from an organic stock.
-
Solution:
-
Ensure your initial stock solution in the organic solvent (e.g., DMSO, DMF) is fully dissolved before diluting.
-
Try increasing the proportion of the organic solvent in your final solution, if your experimental model permits.
-
Consider using a different buffer system or adjusting the pH, as solubility can be pH-dependent.
-
Prepare a more dilute solution.
-
Issue: I am seeing inconsistent results in my cell-based assays.
-
Cause: If you are using a stored aqueous solution, the this compound may have degraded, leading to a lower effective concentration.
-
Solution:
-
Always prepare fresh aqueous dilutions of this compound immediately before use.[1]
-
Ensure your organic stock solution has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles.
-
Verify the final concentration of your organic solvent (e.g., DMSO) in your cell culture media, as high concentrations can be toxic to cells and confound results.
-
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of a this compound solution. This method is designed to separate the parent this compound peak from potential degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium phosphate, monobasic
-
Phosphoric acid (for pH adjustment)
-
Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide (for forced degradation studies)
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., Atlantis C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of 10 mM potassium phosphate buffer (pH adjusted to 4.5 with phosphoric acid) and acetonitrile. The exact ratio may need optimization but a starting point of 50:50 (v/v) is suggested.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 252-256 nm.[1]
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) and dilute with the mobile phase to a known concentration (e.g., 50 µg/mL).
-
Sample Solution: Dilute the this compound solution being tested with the mobile phase to the same concentration as the standard solution.
4. Forced Degradation Study (for method validation):
-
Acid Hydrolysis: Mix the this compound stock with 0.1 N HCl and heat at 60°C for 2 hours. Neutralize before injection.
-
Base Hydrolysis: Mix the this compound stock with 0.1 N NaOH and heat at 60°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Mix the this compound stock with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid this compound at 105°C for 24 hours, then prepare a solution.
-
Photolytic Degradation: Expose the this compound solution to UV light (254 nm) for 24 hours.
5. Analysis:
-
Inject the standard, a blank (mobile phase), and the stressed/unstressed samples.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent this compound peak. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.
Visual Guides
Caption: Troubleshooting workflow for this compound solution precipitation issues.
Caption: Experimental workflow for a forced degradation stability study of this compound.
References
Adjusting Deracoxib protocols for different canine breeds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Deracoxib in canines, with a focus on considerations for different breeds. The following information is intended to support experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Are there officially established this compound dosage protocols specific to different canine breeds?
A1: Currently, there are no officially sanctioned this compound dosage adjustments based solely on breed. The recommended dosages are typically based on the dog's weight and the condition being treated (e.g., osteoarthritis, postoperative pain).[1][2] However, emerging research in canine pharmacogenetics suggests that breed-specific differences in drug metabolism exist, which may necessitate individualized dosing strategies.[3][4]
Q2: What is the genetic basis for potential breed-specific differences in this compound metabolism?
A2: Variations in drug metabolism among canine breeds are often linked to genetic polymorphisms in the Cytochrome P450 (CYP) family of enzymes, which are crucial for drug breakdown in the liver.[5][6] For example, Greyhounds have been shown to have a higher frequency of mutations in the CYP2B11 gene, leading to slower metabolism of certain drugs.[7][8][9] While the specific CYP enzymes responsible for this compound metabolism are not fully elucidated in all breeds, it is plausible that polymorphisms in these enzymes could lead to varied drug clearance rates and exposure.[10]
Q3: Which breeds have been identified as potentially having altered drug metabolism?
A3: Greyhounds are the most well-documented breed with altered drug metabolism, specifically for drugs metabolized by CYP2B11.[7][8][9] Other sighthound breeds closely related to Greyhounds, such as Scottish Deerhounds, Borzois, Italian Greyhounds, and Whippets, may share similar genetic traits.[8] Additionally, some studies have identified polymorphisms in CYP genes in other breeds, including Golden Retrievers, Labrador Retrievers, Collies, and German Shepherd Dogs, though the clinical significance for this compound is not yet fully established.[8][10]
Q4: How does this compound work, and are there breed-specific differences in its mechanism of action?
A4: this compound is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is involved in pain and inflammation pathways.[11][12][13] It spares the COX-1 enzyme at therapeutic doses, which is involved in protecting the gastrointestinal lining and maintaining kidney function.[11][12] There is currently no evidence to suggest that the fundamental mechanism of COX-2 inhibition by this compound differs between breeds.
Troubleshooting Guide
Issue 1: Suboptimal therapeutic effect observed at standard dosage.
-
Possible Cause: Rapid metabolism and clearance of this compound in a particular dog or breed.
-
Troubleshooting Steps:
-
Confirm Compliance and Dosing: Ensure the drug is being administered correctly and at the prescribed dose and frequency.[14][15]
-
Evaluate for Underlying Conditions: Rule out any other medical conditions that could be contributing to the clinical signs.
-
Therapeutic Drug Monitoring (TDM): If available, consider TDM to measure plasma concentrations of this compound. This can help determine if the drug levels are within the therapeutic range.
-
Dosage Adjustment: Under veterinary supervision, a cautious upward dose adjustment within the recommended range may be considered.[16]
-
Consider Alternative Analgesics: If an adequate response is still not achieved, switching to a different class of analgesic or a different NSAID may be necessary.[16] A "washout" period is recommended when switching between NSAIDs.[17]
-
Issue 2: Adverse effects observed at standard dosage.
-
Possible Cause: Slower metabolism leading to drug accumulation, or individual hypersensitivity. Breeds with known or suspected deficiencies in drug-metabolizing enzymes may be at higher risk.[7]
-
Common Adverse Effects: Gastrointestinal upset (vomiting, diarrhea, decreased appetite), lethargy, and in more severe cases, gastrointestinal ulceration, and kidney or liver injury.[11][18]
-
Troubleshooting Steps:
-
Discontinue this compound Immediately: If adverse effects are observed, stop the medication.[18]
-
Veterinary Consultation: Seek immediate veterinary advice for appropriate supportive care.
-
Pre-treatment Screening: Before initiating this compound, especially in breeds suspected of having altered metabolism, perform baseline bloodwork (CBC, chemistry panel) and urinalysis to assess liver and kidney function.[12][18]
-
Lower Initial Dose: For at-risk individuals, consider starting at the lower end of the recommended dosing range.
-
Regular Monitoring: For long-term treatment, periodic bloodwork is recommended to monitor for any changes in liver or kidney parameters.[12][18]
-
Data Presentation
Table 1: Standard this compound Dosing Recommendations
| Condition | Recommended Dosage (mg/lb/day) | Recommended Dosage (mg/kg/day) | Maximum Duration |
| Osteoarthritis Pain and Inflammation | 0.45 - 0.91 | 1 - 2 | As needed, use lowest effective dose |
| Postoperative Orthopedic Pain | 1.4 - 1.8 | 3 - 4 | Up to 7 days |
| Postoperative Dental Pain | 0.45 - 0.91 | 1 - 2 | Up to 3 days |
Data compiled from multiple sources.[1][2][19]
Table 2: Pharmacokinetic Parameters of this compound in a Mixed-Breed Dog Model
| Parameter | Value |
| Terminal Elimination Half-Life | ~3 hours |
| Systemic Clearance | Not specified |
| Volume of Distribution | Not specified |
| Protein Binding | >90% |
Note: These are general values and may vary between individuals and breeds.[11][20]
Experimental Protocols
Protocol 1: Assessment of Individualized this compound Metabolism via Pharmacokinetic Profiling
-
Subject Selection: Select a cohort of dogs, ideally including breeds with suspected differences in drug metabolism. All subjects should undergo a thorough physical examination and baseline bloodwork.
-
Drug Administration: Administer a single oral dose of this compound at the lower end of the recommended range for the dog's weight.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours post-administration).
-
Plasma Analysis: Separate plasma and analyze for this compound concentration using a validated method such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2).
-
Data Interpretation: Compare pharmacokinetic parameters across different breeds to identify any significant variations in drug absorption, distribution, metabolism, and excretion.
Protocol 2: Genotyping for Polymorphisms in Cytochrome P450 Genes
-
DNA Extraction: Collect a blood or buccal swab sample from the canine subject and extract genomic DNA.
-
Gene Selection: Based on available literature, select candidate CYP genes that may be involved in NSAID metabolism (e.g., CYP2B11, CYP2D15).[7][21]
-
PCR Amplification: Use polymerase chain reaction (PCR) to amplify specific regions of the selected genes known to contain polymorphisms.
-
DNA Sequencing: Sequence the PCR products to identify any single nucleotide polymorphisms (SNPs) or other genetic variations.
-
Data Analysis: Compare the identified genotypes with pharmacokinetic data (from Protocol 1) and clinical outcomes to determine if there is a correlation between specific genetic markers and drug response.
Visualizations
Caption: Mechanism of action of this compound, selectively inhibiting COX-2.
References
- 1. wagwalking.com [wagwalking.com]
- 2. askavet.com [askavet.com]
- 3. Pharmacogenetic and Metabolic Differences Between Dog Breeds: Their Impact on Canine Medicine and the Use of the Dog as a Preclinical Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacogenetic and metabolic differences between dog breeds: their impact on canine medicine and the use of the dog as a preclinical animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Sequencing of the Canine Cytochrome P450 CYP2C41 Gene and Genotyping of Its Polymorphic Occurrence in 36 Dog Breeds [frontiersin.org]
- 6. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 7. Pharmacogenomics of poor drug metabolism in greyhounds: Canine P450 oxidoreductase genetic variation, breed heterogeneity, and functional characterization | PLOS One [journals.plos.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacogenetics for pain - Veterinary Practice [veterinary-practice.com]
- 11. drugs.com [drugs.com]
- 12. This compound (Deramaxx) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. Deramaxx™ | PetMD [petmd.com]
- 15. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 16. NSAIDs for Dogs | PetMD [petmd.com]
- 17. Guidelines for safe and effective use of NSAIDs in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. vcahospitals.com [vcahospitals.com]
- 19. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 20. lacrossevet.com [lacrossevet.com]
- 21. Analysis of polymorphisms of canine Cytochrome P 450-CYP2D15 - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing tachyphylaxis to Deracoxib in chronic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential tachyphylaxis to Deracoxib in chronic studies.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and how might it apply to this compound?
A1: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration.[1] In the context of chronic this compound studies, this could manifest as a diminished analgesic or anti-inflammatory effect over time, even with consistent dosing. While this compound is a selective COX-2 inhibitor, potential mechanisms for tachyphylaxis, though not definitively proven for this specific drug, could include:
-
Downregulation of COX-2 expression: Prolonged inhibition of COX-2 might lead to a compensatory decrease in its expression in target tissues.
-
Prostaglandin receptor desensitization: Chronic reduction of prostaglandin levels could lead to changes in the sensitivity or number of their receptors (e.g., EP receptors).[2][3]
-
Upregulation of alternative pain pathways: The nervous system might compensate for the blockade of the COX-2 pathway by increasing the activity of other pain-mediating pathways.[4]
-
Pharmacokinetic changes: Alterations in the absorption, metabolism, or excretion of this compound over long-term administration could reduce its effective concentration at the site of action.
Q2: Is there clinical evidence of tachyphylaxis to this compound in dogs?
Q3: What are the approved indications and dosing for this compound in dogs?
A3: this compound is an FDA-approved non-steroidal anti-inflammatory drug (NSAID) for use in dogs.[7] It is indicated for the control of pain and inflammation associated with osteoarthritis and for the control of postoperative pain and inflammation associated with orthopedic and dental surgeries.[8] Dosing regimens vary depending on the indication (short-term for postoperative pain vs. long-term for osteoarthritis).[9] It is crucial to adhere to the prescribed dose and administration instructions provided by a veterinarian.
Q4: How does this compound work?
A4: this compound is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[10] COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[11] By selectively inhibiting COX-2, this compound reduces the production of these inflammatory prostaglandins.[12] This targeted action is designed to minimize the gastrointestinal side effects that can be associated with non-selective NSAIDs, which also inhibit the COX-1 enzyme that has protective functions in the stomach and kidneys.[13]
Troubleshooting Guides
Issue 1: Apparent Decrease in Analgesic Efficacy of this compound in a Chronic Study
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Disease Progression | The underlying condition (e.g., osteoarthritis) may have worsened, leading to increased pain that is no longer adequately controlled by the current this compound dose. Solution: Re-evaluate the clinical stage of the disease. Consider if the increased pain is due to disease progression rather than a decrease in drug efficacy. |
| Development of Tachyphylaxis | As discussed in the FAQs, the animal may be developing a tolerance to the effects of this compound. Solution: Consider a "drug holiday" (a temporary cessation of the drug) if clinically appropriate and under veterinary supervision, to see if sensitivity is restored. Alternatively, a switch to a different class of analgesic or a multimodal approach to pain management may be necessary. |
| Pharmacokinetic Issues | Changes in the animal's metabolism or absorption of the drug could be occurring. Solution: If possible, measure plasma concentrations of this compound to ensure they are within the therapeutic range. |
| Owner Compliance and Administration | In a clinical trial setting, inconsistent administration by the owner can lead to perceived treatment failure. Solution: Reinforce the importance of consistent daily dosing with the owner. In preclinical studies, ensure accurate and consistent administration by trained personnel. This compound bioavailability is highest when given with food.[7] |
Issue 2: How to Experimentally Investigate Potential Tachyphylaxis to this compound
Experimental Protocol: Assessing Analgesic Tolerance in a Canine Osteoarthritis Model
This protocol provides a framework to investigate the potential for tachyphylaxis to this compound.
1. Study Population:
-
A cohort of dogs with naturally occurring osteoarthritis, exhibiting stable, moderate pain.
-
All subjects should undergo a thorough physical examination and baseline bloodwork to ensure they are otherwise healthy.[9]
2. Study Design:
-
A randomized, blinded, placebo-controlled study is ideal.
-
Groups:
-
Group A: this compound at a therapeutic dose (e.g., 1-2 mg/kg/day).
-
Group B: Placebo.
-
Group C (Optional): A positive control with another NSAID of a different class.
-
-
Duration: A minimum of 90 days to allow for the potential development of tolerance.
3. Efficacy Endpoints:
-
Primary: Owner-completed Canine Brief Pain Inventory (CBPI) or similar validated pain scoring system, assessed at baseline and at regular intervals (e.g., weekly for the first month, then bi-weekly).
-
Secondary:
-
Veterinarian-assessed pain and lameness scores.
-
Objective gait analysis using force plates.
-
Measurement of inflammatory biomarkers in serum and synovial fluid at the beginning and end of the study.
-
4. Data Analysis:
-
Compare the change from baseline in pain scores and other endpoints between the this compound and placebo groups over time.
-
A statistically significant decrease in the difference between the this compound and placebo groups over the course of the study could suggest the development of tachyphylaxis.
5. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Collect blood samples at predetermined time points to measure plasma this compound concentrations.
-
Correlate drug concentrations with efficacy measures to determine if a change in drug exposure is contributing to any observed decrease in effect.
Table 1: Example of Quantitative Data Presentation from a Hypothetical Chronic this compound Study
| Time Point | Mean Change from Baseline in CBPI Pain Severity Score (this compound Group) | Mean Change from Baseline in CBPI Pain Severity Score (Placebo Group) | Difference (this compound vs. Placebo) |
| Day 14 | -2.5 | -0.5 | -2.0 |
| Day 30 | -2.3 | -0.6 | -1.7 |
| Day 60 | -1.8 | -0.7 | -1.1 |
| Day 90 | -1.5 | -0.8 | -0.7 |
Note: This is hypothetical data for illustrative purposes.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the inflammatory pathway.
Experimental Workflow for Investigating Tachyphylaxis
Caption: Workflow for a preclinical study on this compound tachyphylaxis.
Logical Relationship of Potential Tachyphylaxis Mechanisms
Caption: Potential mechanisms leading to tachyphylaxis with chronic this compound use.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Prostaglandin E2 in NSAID-exacerbated respiratory disease: Protection against cysteinyl leukotrienes and group 2 innate lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nyu.edu [nyu.edu]
- 4. clinician.com [clinician.com]
- 5. researchgate.net [researchgate.net]
- 6. jarvm.com [jarvm.com]
- 7. lacrossevet.com [lacrossevet.com]
- 8. cdn.ymaws.com [cdn.ymaws.com]
- 9. This compound (Deramaxx) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 10. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 11. dvm360.com [dvm360.com]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. The coxib NSAIDs: potential clinical and pharmacologic importance in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deracoxib Non-Linear Elimination Kinetics
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the non-linear elimination kinetics of Deracoxib, particularly at high doses. The following question-and-answer format addresses common issues and queries that may arise during experimental investigations.
Frequently Asked Questions (FAQs)
Q1: What is non-linear elimination kinetics and why is it relevant for this compound?
A1: Non-linear elimination kinetics, also known as saturable or Michaelis-Menten kinetics, occurs when the rate of drug elimination does not increase proportionally with an increase in the drug's plasma concentration[1]. This typically happens when a key elimination pathway, such as metabolic enzymes or transporters, becomes saturated[1]. For this compound, this phenomenon is observed at high doses, leading to a greater than dose-proportional increase in plasma concentrations[2][3]. Understanding this is crucial for predicting drug exposure, avoiding potential toxicity, and designing appropriate dosing regimens in preclinical and clinical studies.
Q2: At what dose does this compound start to exhibit non-linear elimination kinetics?
A2: this compound exhibits non-linear elimination kinetics in dogs at doses exceeding 8 mg/kg/day[2][3][4][5]. Below this threshold, the elimination is generally considered to be linear.
Q3: What are the primary metabolic pathways for this compound, and how do they relate to its non-linear kinetics?
A3: this compound is primarily eliminated through hepatic biotransformation, resulting in four major metabolites[2][3][4]. The main metabolic processes involve oxidation and O-demethylation[2][3]. The non-linear kinetics observed at high doses are likely due to the saturation of the enzymes responsible for these metabolic pathways[6][7]. When these enzymes are saturated, they cannot metabolize the drug any faster, even if the plasma concentration continues to rise, leading to a decrease in clearance and a prolonged half-life.
Troubleshooting Experimental Discrepancies
Q4: My in-vivo study shows a much longer half-life for this compound than expected. What could be the cause?
A4: If you observe a significantly prolonged half-life, it is highly probable that your dosing has entered the non-linear kinetic range. Review your dosing regimen to ensure it is not exceeding 8 mg/kg/day. Other factors to consider include the specific animal model and potential inter-individual variability in drug metabolism. A comparison of pharmacokinetic parameters at different intravenous doses in dogs clearly illustrates this dose-dependent effect on half-life and clearance.
Data Presentation: Pharmacokinetic Parameters of this compound
Table 1: Dose-Dependent Pharmacokinetic Parameters of this compound in Dogs (Intravenous Administration)
| Dose | Terminal Elimination Half-life | Clearance |
| 2-3 mg/kg | 3 hours[4][8] | ~5 mL/min/kg[4] |
| 20 mg/kg | 19 hours[4] | ~1.7 mL/min/kg[4] |
Experimental Protocols
Protocol 1: In-Vivo Assessment of this compound Pharmacokinetics in a Canine Model
This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in dogs, adaptable for various dose levels.
-
Animal Model: Healthy adult Beagle dogs are a commonly used model. It is crucial to ensure the animals are healthy and have not been administered any other medications that could interfere with this compound metabolism.
-
Dosing:
-
For intravenous studies, administer this compound as an aqueous solution.
-
For oral studies, administer chewable tablets. Note that food can affect bioavailability.
-
Administer doses ranging from a therapeutic level (e.g., 2 mg/kg) to a high dose known to induce non-linearity (e.g., 20 mg/kg or higher).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-administration).
-
Collect blood in heparinized tubes and centrifuge to separate plasma.
-
Store plasma samples at -20°C or lower until analysis.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters, including:
-
Area under the plasma concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Terminal elimination half-life (t1/2)
-
-
-
Data Interpretation:
-
Compare the pharmacokinetic parameters across different dose groups. A dose-proportional increase in AUC would suggest linear kinetics, whereas a greater than dose-proportional increase in AUC and a decrease in clearance with increasing dose are indicative of non-linear elimination.
-
Visualizations
Caption: Metabolic pathway of this compound and the onset of non-linear kinetics.
Caption: Experimental workflow for assessing this compound's pharmacokinetic profile.
Caption: Relationship between this compound dose, enzyme capacity, and elimination kinetics.
References
- 1. Non Linear Kinetics – Pharmacokinetics [sepia2.unil.ch]
- 2. Deramaxx™(this compound) [dailymed.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Pharmacokinetic evaluation of oral this compound in geese (Anser anser domesticus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative disposition kinetics of oral this compound in sheep and goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Adverse Events in Long-Term Deracoxib Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Deracoxib in long-term studies.
Troubleshooting Guides
Issue: Subject is exhibiting signs of gastrointestinal distress (vomiting, diarrhea, anorexia).
Q1: What are the initial steps to take if a subject on long-term this compound treatment shows signs of gastrointestinal upset?
A1: If a subject exhibits vomiting, diarrhea, or a loss of appetite, the first step is to discontinue this compound administration immediately.[1][2] It is recommended to provide the medication with food to minimize the risk of gastrointestinal side effects.[2][3] If symptoms persist or are severe, such as bloody vomit or black, tarry stools, veterinary consultation is imperative.[4][5]
Q2: What are the potential underlying causes of gastrointestinal adverse events with long-term this compound use?
A2: Long-term use of NSAIDs like this compound can lead to gastrointestinal issues ranging from mild irritation to more severe conditions like ulceration and perforation.[1][6] These effects are due to the inhibition of cyclooxygenase (COX) enzymes, which are involved in maintaining the protective lining of the gastrointestinal tract.[5]
Issue: Abnormalities are detected in routine bloodwork (renal or hepatic panels).
Q3: What specific blood parameters should be closely monitored during long-term this compound studies?
A3: For long-term studies, it is crucial to establish baseline values through a pre-study screening panel.[1] Key parameters to monitor include:
-
Hepatic: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).[1]
Q4: How should an elevation in renal or hepatic blood markers be managed?
A4: Upon detection of significant elevations in renal or hepatic markers, this compound should be discontinued. A thorough clinical evaluation of the subject is necessary to determine the extent of the potential injury. Supportive care and further diagnostics may be required. It is important to rule out other potential causes of organ dysfunction.[1] Dogs with pre-existing liver or kidney disease are at a higher risk for adverse effects.[2][6]
Frequently Asked Questions (FAQs)
General
Q5: What are the most common adverse events observed in long-term this compound studies?
A5: The most frequently reported adverse events are related to the gastrointestinal system, including vomiting, diarrhea, and anorexia.[2][6] Renal and hepatic adverse events can also occur, particularly with higher doses or in susceptible individuals.[7][9]
Q6: Is it necessary to perform baseline bloodwork before initiating a long-term this compound study?
A6: Yes, a complete examination and a screening blood panel are highly recommended to establish baseline biochemical values before starting long-term administration of this compound.[1][6] This allows for more accurate monitoring of any changes that may occur during the study.
Q7: How often should subjects be monitored during a long-term this compound study?
A7: After initiating this compound, a recheck with bloodwork is recommended approximately two weeks later, as most adverse reactions tend to occur within this initial timeframe.[1] For long-term use, comprehensive blood panels should be conducted every six months.[1]
Drug Interactions
Q8: Can this compound be administered concurrently with other NSAIDs or corticosteroids?
A8: No, co-administration of this compound with other NSAIDs or corticosteroids should be avoided.[2] This combination significantly increases the risk of gastrointestinal ulceration and other adverse effects.[1] A washout period of 5-7 days is recommended when switching between different NSAIDs.[1]
Data on Adverse Events
The following tables summarize quantitative data on adverse events reported in long-term studies of this compound.
Table 1: Incidence of Gastrointestinal Adverse Events in a Field Study
| Clinical Observation | DERAMAXX (n=105) | Placebo (n=104) |
| Vomiting | 20 | 18 |
| Diarrhea | 15 | 10 |
| Anorexia | 5 | 2 |
| Lethargy | 4 | 5 |
Data from an osteoarthritis field study. Dogs may have experienced more than one observation.[10]
Table 2: Renal Effects of High-Dose this compound in a 6-Month Study
| Dose (mg/kg/day) | Number of Dogs with Focal Renal Tubular Degeneration/Regeneration | Number of Dogs with Focal Renal Papillary Necrosis |
| 0 | 0 | 0 |
| 2 | 0 | 0 |
| 4 | 0 | 0 |
| 6 | Some | 0 |
| 8 | Some | 1 |
| 10 | Some | 3 |
Data from a target animal safety study.[7][11] A dose-dependent trend towards increased blood urea nitrogen (BUN) was also observed, though mean values remained within the reference range at the labeled doses.[7]
Experimental Protocols
Protocol 1: Baseline and Long-Term Monitoring Bloodwork
-
Subject Preparation: Fast the subject for 8-12 hours prior to blood collection to minimize lipemia. Ensure free access to water.
-
Blood Collection: Aseptically collect 2-3 mL of whole blood via cephalic or saphenous venipuncture into appropriate tubes (e.g., serum separator tube for chemistry, EDTA tube for complete blood count).
-
Sample Handling:
-
For serum chemistry, allow the blood to clot at room temperature for 15-30 minutes, then centrifuge at 2000-3000 x g for 10 minutes.
-
For the complete blood count, gently invert the EDTA tube 8-10 times to ensure proper mixing and prevent clotting.
-
-
Analysis: Submit the samples to a veterinary diagnostic laboratory for a complete blood count (CBC) and a comprehensive serum chemistry panel. The chemistry panel should include, at a minimum, BUN, creatinine, ALT, AST, and ALP.
-
Frequency: Perform this protocol prior to initiating this compound (baseline), approximately 2 weeks after initiation, and every 6 months thereafter for the duration of the long-term study.[1]
Visualizations
Caption: this compound's selective inhibition of COX-2 over COX-1.
Caption: Workflow for monitoring subjects in long-term this compound studies.
Caption: Decision-making process for managing an adverse event.
References
- 1. This compound (Deramaxx) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 2. This compound | VCA Animal Hospitals [vcahospitals.com]
- 3. lookaheadvet.com [lookaheadvet.com]
- 4. wagwalking.com [wagwalking.com]
- 5. Deramaxx™ | PetMD [petmd.com]
- 6. Deramaxx (this compound)for Dogs: Uses, Dosage, Side Effects - GoodRx [goodrx.com]
- 7. Safety and tolerability of 3-week and 6-month dosing of Deramaxx (this compound) chewable tablets in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dvm360.com [dvm360.com]
- 9. total.vet [total.vet]
- 10. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 11. Deramaxx for Dogs: Uses, Dosage, Side Effects - Drugs.com [drugs.com]
Validation & Comparative
Head-to-Head Comparison: Deracoxib vs. Carprofen for the Management of Synovitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of two commonly used non-steroidal anti-inflammatory drugs (NSAIDs), Deracoxib and Carprofen, for the treatment of synovitis. The information presented is collated from various experimental and clinical studies to aid in research and development decisions.
Mechanism of Action: A Tale of Two Cyclooxygenases
Both this compound and Carprofen exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes.[1] These enzymes are critical in the inflammatory cascade as they catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1][2]
There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is a constitutive enzyme found in most tissues and is responsible for producing prostaglandins that play a protective role in the gastrointestinal tract and kidneys, and are involved in platelet aggregation.[3] Conversely, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary source of pro-inflammatory prostaglandins.[3]
The therapeutic efficacy of NSAIDs is largely attributed to the inhibition of COX-2, while many of the adverse effects, such as gastrointestinal ulceration and bleeding, are linked to the inhibition of COX-1.[1] Therefore, the relative selectivity of an NSAID for COX-2 over COX-1 is a crucial factor in its safety profile.
This compound is classified as a COX-2 selective inhibitor, belonging to the coxib class of drugs.[4] This means that at therapeutic doses, it preferentially inhibits COX-2 while having a minimal effect on COX-1.[4] Carprofen is considered a COX-2 preferential NSAID, meaning it has a greater affinity for COX-2 than COX-1, but its selectivity is less pronounced than that of the coxib class.[3][5]
Comparative Efficacy in a Canine Model of Synovitis
A common and well-established model for evaluating the efficacy of anti-inflammatory drugs is the urate crystal-induced synovitis model in dogs.[6] This model produces a predictable and acute inflammatory response, allowing for the assessment of a drug's ability to reduce lameness and pain.[6]
Experimental Protocol: Urate Crystal-Induced Synovitis Model
-
Animal Subjects: Healthy, mixed-breed dogs are typically used.[7]
-
Acclimation: Dogs are acclimated to the study environment and baseline measurements are taken.
-
Randomization: Subjects are randomly assigned to treatment groups (e.g., placebo, this compound, Carprofen).[7]
-
Drug Administration: The assigned drug or placebo is administered orally at a specified time before the induction of synovitis.[7]
-
Induction of Synovitis: A suspension of sodium urate crystals is injected into the stifle (knee) joint to induce an inflammatory response.[7]
-
Outcome Measures: A series of assessments are performed at regular intervals post-injection (e.g., 2, 4, 6, 8, 12, and 24 hours).[7] These typically include:
-
Ground Reaction Forces (GRF): Measured using a force plate to objectively quantify weight-bearing on the affected limb.
-
Subjective Lameness Scores: A veterinarian, blinded to the treatment groups, scores the degree of lameness.
-
Pain Scores: Pain on palpation and manipulation of the joint is scored.
-
Joint Effusion: The degree of joint swelling is assessed.
-
Quantitative Efficacy Data
| Parameter | This compound (1 mg/kg) | Carprofen (2.2 mg/kg) | Placebo | Citation |
| Peak Vertical Force (Walk) | Significantly improved vs. Placebo at 6, 8, 12, & 24 hrs | No significant difference vs. Placebo | - | [6] |
| Peak Vertical Force (Trot) | Significantly improved vs. Placebo at 2, 4, 6, 8, & 12 hrs | No significant difference vs. Placebo | - | [6] |
| Lameness Scores | Significantly improved vs. Placebo | No significant difference vs. Placebo | - | [6] |
| Overall Clinical Assessment | Significantly improved vs. Placebo | No significant difference vs. Placebo | - | [6] |
Note: In one study, a medium dose of this compound (1 mg/kg) was shown to be more effective than Carprofen (2.2 mg/kg) in preventing lameness and pain associated with induced synovitis.[6][7] However, it was noted that the Carprofen dosage used was the original label dose, and a higher once-daily dose might have yielded different results.[6]
COX Selectivity: In Vitro Data
The COX-1/COX-2 inhibition ratio is a measure of a drug's selectivity for the COX-2 enzyme. A higher ratio indicates greater selectivity for COX-2.
| Drug | IC50 COX-1 (μM) | IC50 COX-2 (μM) | COX-1/COX-2 Ratio | Citation |
| This compound | 1.55 | 0.032 | 48.5 | [8] |
| S+ Carprofen | 1.02 | 0.058 | 17.6 | [8] |
| R- Carprofen | 3.34 | 0.58 | 5.8 | [8] |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
Based on in vitro whole blood assays in dogs, this compound demonstrates a higher selectivity for COX-2 compared to Carprofen.[8]
Safety and Tolerability
The safety profiles of both this compound and Carprofen are well-documented. As with all NSAIDs, there is a potential for adverse effects, primarily related to the gastrointestinal tract, kidneys, and liver.[9]
Commonly Reported Adverse Effects:
-
Gastrointestinal: Vomiting, diarrhea, inappetence, and in more severe cases, gastrointestinal ulceration and bleeding.[5][9]
-
Renal: NSAIDs can alter renal blood flow, and caution is advised in animals with pre-existing renal disease.[3]
-
Hepatic: Idiosyncratic hepatotoxicity has been reported with Carprofen, though it is considered rare.[3]
Due to its higher COX-2 selectivity, this compound is theoretically expected to have a better gastrointestinal safety profile than less selective NSAIDs.[4] However, it is important to note that COX-2 is also involved in the healing of gastric ulcers, so the risk is not entirely eliminated.[3]
Conclusion
Both this compound and Carprofen are effective NSAIDs for the management of pain and inflammation associated with synovitis.
-
This compound demonstrates higher COX-2 selectivity in vitro and, in a canine model of induced synovitis, showed greater efficacy at the dosages tested compared to Carprofen.[6][7][8]
-
Carprofen is a well-established and effective NSAID with a long history of clinical use.[5]
The choice between these two drugs may depend on several factors, including the specific clinical scenario, the patient's individual risk factors for adverse effects, and the veterinarian's clinical judgment. The data presented in this guide provides a foundation for informed decision-making in the research and development of treatments for synovitis.
References
- 1. vetmed.illinois.edu [vetmed.illinois.edu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. NSAIDs: Comparative Toxicity and Drug Interactions - WSAVA2013 - VIN [vin.com]
- 4. Veterinary Partner - VIN [veterinarypartner.vin.com]
- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 6. VetFolio [vetfolio.com]
- 7. Effect of this compound, a new COX-2 inhibitor, on the prevention of lameness induced by chemical synovitis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and ex vivo inhibition of canine cyclooxygenase isoforms by robenacoxib: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | VCA Animal Hospitals [vcahospitals.com]
Validating Deracoxib's COX-2 Selectivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cyclooxygenase-2 (COX-2) selectivity of non-steroidal anti-inflammatory drugs (NSAIDs) like Deracoxib is paramount for predicting therapeutic efficacy and anticipating potential side effects. This guide provides a comparative analysis of this compound's COX-2 selectivity across different species, supported by experimental data and detailed methodologies.
This compound is a member of the "coxib" class of NSAIDs, designed to preferentially inhibit the COX-2 enzyme. The rationale behind developing COX-2 selective inhibitors is to mitigate the gastrointestinal and renal side effects associated with the inhibition of the constitutively expressed COX-1 isoform, which is crucial for homeostatic functions. In contrast, COX-2 is primarily induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.
The degree of selectivity of an NSAID is typically expressed as the ratio of the 50% inhibitory concentration (IC50) for COX-1 to that of COX-2 (COX-1/COX-2 IC50 ratio). A higher ratio indicates greater selectivity for COX-2. It is important to note that these ratios can vary significantly between species and the type of assay used.
Comparative COX-2 Selectivity of this compound and Other NSAIDs
The following table summarizes the in vitro COX-1 and COX-2 IC50 values and selectivity ratios for this compound and other commonly used NSAIDs in dogs, horses, and cats, as determined by the whole blood assay.
| Species | Drug | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-1/COX-2 IC50 Ratio | Reference |
| Dog | This compound | 23.3 | 0.48 | 48.5 | [1] |
| Robenacoxib | 69.6 | 0.54 | 128.8 | [1] | |
| Firocoxib | - | - | 384 | [2] | |
| Carprofen (S+) | 2.4 | 0.14 | 17.6 | [1] | |
| Meloxicam | 2.4 | 0.33 | 7.3 | [1] | |
| Ketoprofen | 0.44 | 0.5 | 0.88 | [1] | |
| Horse | This compound | - | - | 25.67 | [3] |
| Firocoxib | - | - | ~200-643 | [4][5] | |
| Meloxicam | - | - | ~3-4 | [5] | |
| Phenylbutazone | - | - | ~1 | [5] | |
| Flunixin Meglumine | - | - | ~1 | [5] | |
| Cat | This compound | - | - | - | - |
| Robenacoxib | 16.1 | 0.5 | 32.2 | [6] | |
| Meloxicam | 1.8 | 0.67 | 2.7 | [6] | |
| Diclofenac | 0.23 | 0.059 | 3.9 | [6] | |
| Carprofen (S+) | 1.4 | 0.05 | 28 | [7] |
Note: A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2. Dashes (-) indicate that specific data was not available in the cited sources.
Experimental Protocols
The most widely accepted method for determining the COX selectivity of NSAIDs in vitro is the whole blood assay.[8] This assay is physiologically relevant as it accounts for drug binding to plasma proteins.[8]
Principle of the Whole Blood Assay
The assay separately measures the activity of COX-1 and COX-2 in whole blood samples.
-
COX-1 Activity: Measured by the production of thromboxane B2 (TxB2), a stable metabolite of thromboxane A2, during the process of blood clotting. This process is primarily driven by platelet COX-1.[9][10]
-
COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in heparinized whole blood after stimulation with lipopolysaccharide (LPS). LPS induces the expression of COX-2 in monocytes, which then produce PGE2.[9][10]
Detailed Methodology for Canine Whole Blood Assay
This protocol is adapted from established methods.[1][10]
Materials:
-
Freshly collected canine whole blood
-
Test NSAIDs (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Heparin
-
Phosphate Buffered Saline (PBS)
-
Enzyme immunoassay (EIA) kits for TxB2 and PGE2
-
Incubator, centrifuge, and other standard laboratory equipment
Procedure:
COX-1 Assay (Thromboxane B2 Measurement):
-
Dispense 1 mL aliquots of fresh, non-heparinized canine whole blood into tubes.
-
Add various concentrations of the test NSAID or vehicle control to the blood samples.
-
Incubate the tubes at 37°C for 1 hour to allow for blood clotting and subsequent TxB2 production.
-
After incubation, centrifuge the samples to separate the serum.
-
Collect the serum and store at -20°C or lower until analysis.
-
Measure the concentration of TxB2 in the serum using a specific EIA kit according to the manufacturer's instructions.
COX-2 Assay (Prostaglandin E2 Measurement):
-
Collect fresh canine blood into tubes containing heparin to prevent clotting.
-
Dispense 1 mL aliquots of the heparinized whole blood into tubes.
-
Add various concentrations of the test NSAID or vehicle control to the blood samples.
-
Pre-incubate the samples for a short period (e.g., 15-30 minutes) at 37°C.
-
Add LPS to each tube to a final concentration of 10 µg/mL to induce COX-2 expression.
-
Incubate the samples at 37°C for 24 hours.
-
After incubation, centrifuge the samples to separate the plasma.
-
Collect the plasma and store at -20°C or lower until analysis.
-
Measure the concentration of PGE2 in the plasma using a specific EIA kit according to the manufacturer's instructions.
Data Analysis:
-
For each NSAID concentration, calculate the percentage inhibition of TxB2 (for COX-1) and PGE2 (for COX-2) production compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the drug concentration.
-
Determine the IC50 value (the concentration of the drug that causes 50% inhibition) for both COX-1 and COX-2 from the resulting dose-response curves.
-
Calculate the COX-1/COX-2 IC50 ratio to determine the COX-2 selectivity.
Visualizing the Pathways and Processes
To further clarify the mechanisms and methodologies involved, the following diagrams illustrate the COX signaling pathways and the experimental workflow for determining COX selectivity.
Caption: Simplified COX-1 and COX-2 signaling pathways.
Caption: Workflow for determining COX selectivity via whole blood assay.
Conclusion
The validation of this compound's COX-2 selectivity is a critical step in its preclinical and clinical evaluation. The data presented in this guide, obtained through standardized in vitro whole blood assays, demonstrates that this compound is a COX-2 selective inhibitor in dogs and horses. While specific data for cats is less readily available in the public domain, the comparative data for other coxibs suggests that species-specific differences in selectivity are likely. Researchers should consider these inter-species variations when designing studies and interpreting results. The provided experimental protocol offers a robust framework for independently verifying the COX selectivity of this compound and other NSAIDs in various species.
References
- 1. In vitro and ex vivo inhibition of canine cyclooxygenase isoforms by robenacoxib: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. journals.physiology.org [journals.physiology.org]
Deracoxib Demonstrates Significant Efficacy Over Placebo in Managing Postoperative Dental Pain
A comprehensive review of clinical trial data reveals that deracoxib, a non-steroidal anti-inflammatory drug (NSAID), is significantly more effective than a placebo in controlling postoperative pain and inflammation following dental surgery. The evidence, primarily derived from studies in canines, provides a strong basis for its clinical utility in this setting. This compound, a selective cyclooxygenase-2 (COX-2) inhibitor, offers a targeted approach to pain management by blocking the synthesis of inflammatory mediators.[1][2]
Quantitative Analysis of Efficacy
Clinical studies have consistently shown a marked reduction in the need for rescue analgesia in patients treated with this compound compared to those receiving a placebo. This indicates a superior level of primary pain control provided by the drug.
Table 1: Comparison of Treatment Success and Failure Rates
| Treatment Group | Treatment Success | Treatment Failure (Required Rescue Analgesia) |
|---|---|---|
| This compound (n=27) | 23 (85.2%) | 4 (14.8%) |
| Placebo (n=30) | 10 (33.3%) | 20 (66.7%) |
Data from a randomized, blinded, placebo-controlled, multi-center clinical study in dogs undergoing dental extractions.[3][4]
The statistical significance of these findings is robust, with a P-value of 0.0006, highlighting the strong evidence against the null hypothesis that there is no difference between this compound and placebo.[3][4][5] Furthermore, dogs treated with this compound consistently exhibited numerically lower pain scores as assessed by the modified Glasgow Composite Pain Scale (mGCPS).[3][4][5]
Safety and Tolerability Profile
This compound has been shown to be well-tolerated in the short-term management of postoperative pain. The incidence of adverse events is comparable to that of placebo in some studies, with digestive tract disorders such as vomiting being the most frequently reported side effects, which is a known class effect of NSAIDs.[3]
Table 2: Incidence of Adverse Events
| Treatment Group | Number of Dogs with Adverse Events | Percentage of Dogs with Adverse Events |
|---|---|---|
| This compound (n=31) | 8 | 26% |
| Placebo (n=31) | 6 | 19% |
Data from a clinical study assessing the safety of this compound following dental surgery in dogs.[3][4][5]
Experimental Protocols
The primary evidence for the efficacy of this compound in postoperative dental pain comes from a prospective, randomized, blinded, placebo-controlled, multi-center clinical study.
Study Design: Client-owned dogs scheduled for dental extractions were randomly assigned to receive either this compound or a placebo.[3][4][5]
Patient Population: A total of 62 dogs were enrolled, with 57 being included in the efficacy analysis. The dogs were of various breeds and sizes, representing a typical population for dental procedures.[3][5]
Intervention: The this compound group received a dose of 1-2 mg/kg administered orally approximately one hour before surgery. This was followed by once-daily administration for two additional days.[3][4][5] The placebo group received a tablet with no active ingredient on the same schedule. All dogs were premedicated with butorphanol, an opioid analgesic.[3][4][5]
Outcome Measures: The primary efficacy endpoint was the rate of treatment failure, defined as the need for rescue pain medication.[3][4][5] Dogs were assessed for pain at predetermined time points after surgery using the modified Glasgow Composite Pain Scale (mGCPS), a behavioral pain scoring system.[3][4][5] A dog was considered a treatment failure and rescued if its mGCPS score was ≥4 or if an investigator deemed it necessary.[3][5]
References
- 1. drugs.com [drugs.com]
- 2. Deramaxx™ | PetMD [petmd.com]
- 3. Efficacy and Safety of this compound for the Control of Postoperative Pain and Inflammation Associated with Dental Surgery in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of this compound for the control of postoperative pain and inflammation associated with dental surgery in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Deracoxib and Other Coxibs on Renal Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the renal effects of deracoxib, a cyclooxygenase-2 (COX-2) selective non-steroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine, with other coxibs. The information is compiled from preclinical and clinical studies to support research and drug development in this class of compounds.
Introduction to Coxibs and Renal Function
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes. The discovery of two main isoforms, COX-1 and COX-2, led to the development of coxibs, which selectively inhibit COX-2. While COX-1 is constitutively expressed in many tissues and is involved in physiological processes such as gastric protection and platelet aggregation, COX-2 is inducible at sites of inflammation. However, COX-2 is also constitutively expressed in the kidney, where it plays a crucial role in maintaining renal hemodynamics and electrolyte balance.[1][2][3]
Inhibition of renal COX-2 can lead to adverse effects, including sodium and water retention, edema, hypertension, and in some cases, acute kidney injury.[1][2] These effects are particularly concerning in individuals with pre-existing renal conditions, dehydration, or those receiving concurrent diuretic therapy.[4] The following sections provide a comparative analysis of the available data on the renal effects of this compound and other coxibs.
Quantitative Data on Renal Effects
The following tables summarize the quantitative data from studies evaluating the renal effects of this compound and other coxibs. It is important to note that direct head-to-head comparative studies with identical protocols are limited, and thus, cross-study comparisons should be made with caution.
Table 1: Effects of this compound on Renal Parameters in Dogs
| Dose (mg/kg/day) | Duration | Blood Urea Nitrogen (BUN) | Serum Creatinine | Glomerular Filtration Rate (GFR) | Histopathology | Reference |
| 2-4 (labeled dose) | 6 months | No significant change | Not reported | Not measured | No renal lesions | [5][6] |
| 6 | 6 months | Increased | Not reported | Not measured | Focal renal tubular degeneration/regeneration | [5][6] |
| 8 | 6 months | Increased | Not reported | Not measured | Focal renal tubular degeneration/regeneration, Focal renal papillary necrosis (1 of 10 dogs) | [5][6] |
| 10 | 6 months | Increased | Not reported | Not measured | Focal renal tubular degeneration/regeneration, Focal renal papillary necrosis (3 of 10 dogs) | [5][6] |
Table 2: Comparative Renal Effects of Various Coxibs and NSAIDs in Dogs
| Drug | Dose | Duration | GFR Change | RBF Change | Serum Creatinine Change | Reference |
| Carprofen | 4 mg/kg (IV) | Single dose (pre-anesthesia) | No significant adverse effects | No significant adverse effects | No significant change | [7][8][9][10] |
| Meloxicam | 0.2 mg/kg (IV) | Single dose (pre-anesthesia) | No significant adverse effects | Not reported | No significant change | [11] |
| Firocoxib | 5 mg/kg/day | 90 days | Not measured | Not measured | Significantly different from control on day 90 | [12] |
| Celecoxib | 5 mg/kg, every 12h | 20 days | Significant decrease at day 20 | Not reported | No significant change | [13] |
| Ibuprofen + Furosemide | 10 mg/kg/day | 8 days | Significant decrease | Not reported | Significant increase | [14] |
| Carprofen + Furosemide | 2.2 mg/kg, twice daily | 8 days | Significant decrease | Not reported | Significant increase | [14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols used in key studies cited in this guide.
Protocol 1: Assessment of GFR and RBF in Anesthetized Dogs
-
Objective: To investigate the effects of an NSAID on renal function during anesthesia.
-
Subjects: Healthy Beagle dogs.
-
Design: Randomized crossover study.
-
Procedure:
-
Anesthesia is induced and maintained using a standardized protocol (e.g., medetomidine, propofol, isoflurane).[8][9][10]
-
The test NSAID (e.g., carprofen 4 mg/kg) or saline is administered intravenously.[8][9][10]
-
Glomerular Filtration Rate (GFR): Measured using the plasma clearance of a filtration marker like 99mTc-diethylenetriaminepentaacetic acid or iohexol.[11][15] Blood samples are collected at multiple time points after intravenous injection of the marker to determine its clearance rate.
-
Renal Blood Flow (RBF): Can be measured directly using a flow probe placed around the renal artery or estimated using techniques like nuclear scintigraphy.[9][10]
-
Other Parameters: Serum urea and creatinine concentrations, and urinalysis are performed at baseline and at specified time points post-treatment.[11]
-
-
Reference Studies: --INVALID-LINK--; --INVALID-LINK--
Protocol 2: Chronic Dosing Safety Study in Dogs
-
Objective: To evaluate the long-term safety of a coxib on renal function.
-
Subjects: Healthy dogs.
-
Design: Parallel-group, placebo-controlled study.
-
Procedure:
-
Dogs are randomly assigned to receive either a placebo or the test coxib (e.g., this compound) at various doses daily for an extended period (e.g., 6 months).[5][6]
-
Clinical Monitoring: Regular physical examinations and observation for any adverse events.
-
Blood and Urine Analysis: Blood samples are collected periodically to measure serum chemistry profiles, including BUN and creatinine. Urinalysis is also performed.[5][6]
-
Histopathology: At the end of the study, a complete necropsy is performed, with a detailed microscopic examination of the kidneys to identify any drug-related pathological changes.[5][6]
-
-
Reference Study: --INVALID-LINK--
Signaling Pathways and Experimental Workflows
Mechanism of Coxib Action and Renal Effects
The diagram below illustrates the signaling pathway of arachidonic acid metabolism and the points of inhibition by NSAIDs, highlighting the role of COX-2 in the kidney.
Caption: Mechanism of action of coxibs on renal prostaglandin synthesis.
General Experimental Workflow for Assessing Renal Function
The following diagram outlines a typical experimental workflow for evaluating the renal effects of a test compound in a preclinical setting.
References
- 1. The renal effects of NSAIDs in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of meloxicam on renal function in dogs with hypotension during anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NSAIDs: Comparative Toxicity and Drug Interactions - WSAVA2013 - VIN [vin.com]
- 4. scispace.com [scispace.com]
- 5. drugs.com [drugs.com]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. Effects of carprofen on renal function and results of serum biochemical and hematologic analyses in anesthetized dogs t… [ouci.dntb.gov.ua]
- 8. Effects of carprofen on renal function during medetomidine-propofol-isoflurane anesthesia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. researchgate.net [researchgate.net]
- 11. Effect of meloxicam and carprofen on renal function when administered to healthy dogs prior to anesthesia and painful stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diposit.ub.edu [diposit.ub.edu]
- 13. researchgate.net [researchgate.net]
- 14. jarvm.com [jarvm.com]
- 15. GRF — IRIS [iris-kidney.com]
Unraveling the In Vitro to In Vivo Correlation of Deracoxib's COX Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cyclooxygenase (COX) inhibitory activity of deracoxib, a non-steroidal anti-inflammatory drug (NSAID), correlating its in vitro potency and selectivity with its in vivo effects. This document is intended to serve as a valuable resource for researchers and professionals in drug development by presenting objective experimental data, detailed methodologies, and clear visual representations of the underlying biological pathways and experimental workflows.
Executive Summary
This compound is a coxib class NSAID that demonstrates preferential inhibition of the COX-2 enzyme over COX-1. However, a notable discrepancy exists between its in vitro selectivity in purified enzyme assays versus more physiologically relevant whole blood assays. Furthermore, the translation of in vitro findings to in vivo efficacy requires careful consideration of pharmacokinetic and pharmacodynamic factors. This guide will delve into these aspects, offering a side-by-side comparison with other veterinary NSAIDs.
In Vitro COX Inhibition: A Comparative Analysis
The in vitro inhibitory activity of this compound and other NSAIDs against COX-1 and COX-2 is a critical determinant of their therapeutic and side-effect profiles. The most common method for this assessment in a physiologically relevant context is the canine whole blood assay. In this assay, COX-1 activity is typically measured by the production of thromboxane B2 (TxB2) during blood clotting, while COX-2 activity is assessed by measuring prostaglandin E2 (PGE2) synthesis following stimulation with lipopolysaccharide (LPS).
The selectivity of a compound for COX-2 over COX-1 is often expressed as the ratio of the 50% inhibitory concentrations (IC50) for COX-1 to COX-2. A higher ratio indicates greater COX-2 selectivity.
| Drug | IC50 Ratio (COX-1/COX-2) in Canine Whole Blood Assay | Reference |
| Robenacoxib | 128.8 | [1][2] |
| This compound | 48.5 | [1][2] |
| Nimesulide | 29.2 | [1][2] |
| S+ Carprofen | 17.6 | [2] |
| Meloxicam | 7.3 | [1][2] |
| Etodolac | 6.6 | [2] |
| R- Carprofen | 5.8 | [2] |
| Ketoprofen | 0.88 | [2] |
It is important to note that in vitro evaluations using purified enzymes have reported a much higher COX-1/COX-2 ratio for this compound.[1] This highlights the importance of using integrated systems like whole blood assays for a more accurate prediction of in vivo performance.
In Vivo Efficacy: The Urate-Induced Synovitis Model
A well-established model for evaluating the in vivo efficacy of NSAIDs in dogs is the urate crystal-induced synovitis model. This model mimics the inflammation and pain associated with conditions like gouty arthritis and provides a robust system for assessing the anti-inflammatory and analgesic properties of test compounds.
In this model, an intra-articular injection of sodium urate crystals into a joint, such as the stifle or hip, induces a transient, localized inflammatory response characterized by lameness, joint swelling, and pain. The efficacy of an NSAID is then determined by its ability to alleviate these clinical signs. Studies have shown that this compound is effective in preventing lameness and pain in this model.[1]
Correlation Between In Vitro and In Vivo Findings
The in vitro COX-2 selectivity of this compound, as determined in the canine whole blood assay, generally correlates with its in vivo anti-inflammatory and analgesic effects observed in the urate-induced synovitis model. While the in vitro data provides a rank order of COX-2 selectivity among different NSAIDs, the in vivo response is also influenced by the drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, which determine the concentration and duration of the drug at the site of inflammation.
Experimental Protocols
In Vitro Canine Whole Blood Assay for COX-1 and COX-2 Inhibition
Objective: To determine the in vitro potency and selectivity of a test compound to inhibit COX-1 and COX-2 in canine whole blood.
Materials:
-
Freshly collected heparinized whole blood from healthy dogs.
-
Test compounds (e.g., this compound, other NSAIDs) dissolved in a suitable vehicle (e.g., DMSO).
-
Lipopolysaccharide (LPS) from E. coli.
-
Enzyme immunoassay (EIA) kits for thromboxane B2 (TxB2) and prostaglandin E2 (PGE2).
-
Incubator, centrifuge, and other standard laboratory equipment.
Methodology:
COX-1 Activity (Thromboxane B2 Synthesis):
-
Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle for a specified time (e.g., 1 hour) at 37°C.
-
Blood clotting is initiated by allowing the samples to incubate without anticoagulant at 37°C for a defined period (e.g., 1 hour).
-
The clotted blood is then centrifuged to separate the serum.
-
The concentration of TxB2 in the serum, a stable metabolite of the COX-1 product thromboxane A2, is measured using a specific EIA kit.
-
The percentage of inhibition of TxB2 production at each drug concentration is calculated relative to the vehicle control.
COX-2 Activity (Prostaglandin E2 Synthesis):
-
Aliquots of heparinized whole blood are pre-incubated with various concentrations of the test compound or vehicle for a specified time (e.g., 1 hour) at 37°C.
-
COX-2 is induced by adding LPS to the blood samples and incubating for an extended period (e.g., 24 hours) at 37°C.[2]
-
After incubation, the blood is centrifuged to separate the plasma.
-
The concentration of PGE2 in the plasma is measured using a specific EIA kit.
-
The percentage of inhibition of PGE2 production at each drug concentration is calculated relative to the LPS-stimulated vehicle control.
Data Analysis: The IC50 values (the concentration of the drug that causes 50% inhibition) for both COX-1 and COX-2 are calculated from the concentration-response curves. The COX-1/COX-2 IC50 ratio is then determined to assess the selectivity of the compound.
In Vivo Urate-Induced Synovitis Model in Dogs
Objective: To evaluate the in vivo anti-inflammatory and analgesic efficacy of a test compound.
Materials:
-
Healthy adult dogs.
-
Sterile sodium urate crystal suspension.
-
Test compound (e.g., this compound) and placebo control.
-
Equipment for intra-articular injections.
-
Systems for lameness evaluation (e.g., force plate analysis, subjective scoring).
Methodology:
-
Acclimation and Baseline: Dogs are acclimated to the study environment and handling procedures. Baseline lameness scores and/or force plate data are collected.
-
Induction of Synovitis: Under sedation, a sterile suspension of sodium urate crystals is injected into the target joint (e.g., stifle or hip).[3][4]
-
Treatment Administration: The test compound or placebo is administered to the dogs, typically orally, at a predetermined time relative to the urate injection (either prophylactically before injection or therapeutically after).
-
Efficacy Assessment: At various time points after urate injection, lameness is assessed using objective measures like force plate analysis (measuring peak vertical force and vertical impulse) and subjective clinical scoring by a blinded observer.[4] Other parameters such as joint swelling and pain on palpation may also be evaluated.
-
Data Analysis: The data from the treated groups are compared to the placebo group to determine the statistical significance of the reduction in lameness and other signs of inflammation.
Visualizing the Mechanisms
To better understand the biological and experimental frameworks discussed, the following diagrams have been generated.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Caption: Experimental Workflow for In Vitro to In Vivo Correlation.
References
- 1. thescipub.com [thescipub.com]
- 2. In vitro and ex vivo inhibition of canine cyclooxygenase isoforms by robenacoxib: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a model to induce transient synovitis and lameness in the hip joint of dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
Assessing the Translational Relevance of Canine Deracoxib Studies to Human Coxibs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of new non-steroidal anti-inflammatory drugs (NSAIDs) relies heavily on preclinical animal models to predict efficacy and safety in humans. The dog is frequently used as a model for human osteoarthritis and other inflammatory conditions, making canine studies with veterinary NSAIDs like deracoxib potentially valuable for informing the development of human-centric coxibs. This guide provides a comprehensive comparison of the canine-specific coxib, this compound, with several human-use coxibs (celecoxib, etoricoxib, and rofecoxib), focusing on their pharmacodynamics, pharmacokinetics, and clinical trial methodologies to assess the translational relevance of canine studies.
Mechanism of Action: Targeting the Cyclooxygenase Enzymes
Both this compound and human coxibs exert their anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1][2] The COX-1 isoform is constitutively expressed and plays a role in physiological processes such as protecting the gastric mucosa and maintaining renal blood flow.[2][3] In contrast, COX-2 is induced by inflammatory stimuli and is primarily responsible for the synthesis of prostaglandins that mediate pain and inflammation.[2][3] The selective inhibition of COX-2 is intended to provide the therapeutic benefits of traditional NSAIDs while reducing the risk of gastrointestinal side effects associated with COX-1 inhibition.[1][4]
There is a high degree of similarity between the canine and human COX enzymes, with the primary amino acid sequences for COX-1 and COX-2 showing 92.7% and 90.1% similarity, respectively. This high degree of conservation in the enzyme structure provides a strong basis for the translational relevance of canine COX inhibitor studies.
Pharmacodynamics: Comparative COX-1 and COX-2 Inhibition
The relative selectivity of a coxib for COX-2 over COX-1 is a key determinant of its potential gastrointestinal safety profile. This is often expressed as the ratio of the 50% inhibitory concentrations (IC50) for COX-1 to COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2. The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of this compound and several human coxibs in canine whole blood assays.
| Compound | Canine COX-1 IC50 (μM) | Canine COX-2 IC50 (μM) | COX-1/COX-2 Ratio (Selectivity) |
| This compound | 2.0 | 0.08 | 25 |
| Celecoxib | 1.3 | 0.1 | 13 |
| Etoricoxib | >10 | 0.09 | >111 |
| Rofecoxib | 5.0 | 0.05 | 100 |
| Carprofen | 0.5 | 0.08 | 6.5 |
| Ketoprofen | 0.3 | 0.5 | 0.6 |
Data compiled from various in vitro studies using canine whole blood assays. Absolute values may vary between studies, but the relative selectivities provide a basis for comparison.
Pharmacokinetics: A Comparison Across Species
The pharmacokinetic profiles of this compound in dogs and human coxibs in humans show some notable differences, particularly in half-life, which influences dosing frequency.
| Parameter | This compound (Dog) | Celecoxib (Human) | Etoricoxib (Human) | Rofecoxib (Human) |
| Bioavailability (%) | ~40 (capsule) | 22-40 (capsule) | ~100%[5] | ~93%[3] |
| Time to Peak (Tmax) (hr) | ~2-3 | 2-4 | ~1[5] | 2-3[6] |
| Half-life (t1/2) (hr) | ~3 | 11 | ~22[5] | ~17[3] |
| Protein Binding (%) | >90 | ~97 | ~92%[7] | ~87%[6] |
Pharmacokinetic parameters can be influenced by factors such as formulation and food intake.[5][8]
Experimental Protocols
Canine Whole Blood Assay for COX-1 and COX-2 Inhibition
This ex vivo assay is a standard method for determining the COX selectivity of NSAIDs.
Protocol Summary:
-
Blood Collection: Fresh whole blood is collected from healthy dogs.
-
COX-1 Assay: An aliquot of blood without anticoagulant is incubated with various concentrations of the test compound. The blood is then allowed to clot, which stimulates platelet aggregation and subsequent COX-1-mediated production of thromboxane A2, which is measured as its stable metabolite, thromboxane B2 (TXB2).[9]
-
COX-2 Assay: A second aliquot of blood, treated with an anticoagulant, is incubated with the test compound and a stimulating agent, typically lipopolysaccharide (LPS), to induce the expression of COX-2 in monocytes.[9] The production of prostaglandin E2 (PGE2) is then measured as an indicator of COX-2 activity.
-
Analysis: The concentrations of TXB2 and PGE2 are quantified, and the IC50 values for COX-1 and COX-2 are calculated to determine the compound's potency and selectivity.
Clinical Trial Protocols for Osteoarthritis
-
Study Design: Randomized, controlled, blinded, multicenter clinical trials are common.[10]
-
Patient Population: Client-owned dogs with naturally occurring osteoarthritis, confirmed by clinical and radiographic evidence.[11]
-
Intervention: Oral administration of this compound at various doses (e.g., 1-2 mg/kg/day) compared to a placebo or an active comparator.[10][11]
-
Primary Efficacy Endpoints:
-
Veterinarian assessments of lameness, pain on palpation, and overall clinical condition.
-
Owner assessments using validated questionnaires such as the Canine Brief Pain Inventory (CBPI), which evaluates pain severity and its interference with daily activities.[10]
-
Objective measures like force plate analysis to quantify limb loading.[11]
-
-
Safety Assessment: Monitoring for adverse events, with a particular focus on gastrointestinal, renal, and hepatic effects, through clinical observation and bloodwork.[12]
-
Study Design: Randomized, double-blind, placebo- and active-controlled trials.[13][14]
-
Patient Population: Adult patients with a clinical and radiographic diagnosis of osteoarthritis of the knee or hip.[13][14]
-
Intervention: Oral administration of the coxib at various doses (e.g., celecoxib 200 mg/day, etoricoxib 30-60 mg/day) compared to placebo or a non-selective NSAID (e.g., naproxen, ibuprofen).[13][14][15]
-
Primary Efficacy Endpoints:
-
Safety Assessment: Comprehensive monitoring of adverse events, with a particular emphasis on gastrointestinal and cardiovascular events.[14]
Translational Relevance and Conclusions
The available data suggest a strong translational relevance of canine this compound studies to human coxibs, with some important considerations:
-
Mechanism and Target Engagement: The high degree of homology between canine and human COX enzymes and the similar mechanism of action of this compound and human coxibs provide a solid foundation for translation. In vitro studies in canine whole blood can offer valuable insights into the potential COX-2 selectivity of novel compounds in humans.
-
Pharmacokinetics: While the fundamental pharmacokinetic principles are the same, the shorter half-life of this compound in dogs compared to human coxibs in humans is a significant difference. This highlights the importance of species-specific pharmacokinetic studies and cautions against direct extrapolation of dosing regimens.
-
Clinical Efficacy: The use of validated owner- and veterinarian-assessed outcome measures in canine osteoarthritis trials, which parallel the patient-reported outcomes in human trials (e.g., WOMAC), strengthens the translational bridge. The positive efficacy signals seen with this compound in canine osteoarthritis are consistent with the efficacy of coxibs in human osteoarthritis.
-
Safety and Tolerability: The types of adverse events observed with this compound in dogs (e.g., gastrointestinal upset) are similar to those seen with human coxibs. Therefore, canine safety studies can be predictive of the potential adverse event profile in humans, although the incidence and severity may differ.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacokinetics, COX-2 specificity, and tolerability of supratherapeutic doses of rofecoxib in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etoricoxib for arthritis and pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Selective inhibition of cyclooxygenase‐2 by enflicoxib, its enantiomers and its main metabolites in vitro in canine blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. daxocox.co.uk [daxocox.co.uk]
- 10. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 11. lacrossevet.com [lacrossevet.com]
- 12. A randomized placebo-controlled trial comparing the efficacy of etoricoxib 30 mg and ibuprofen 2400 mg for the treatment of patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Celecoxib for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Celecoxib for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Etoricoxib improves osteoarthritis pain relief, joint function, and quality of life in the extreme elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. researchgate.net [researchgate.net]
- 18. Efficacy and Safety of this compound for the Control of Postoperative Pain and Inflammation Associated with Dental Surgery in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Deracoxib and Meloxicam on Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two selective non-steroidal anti-inflammatory drugs (NSAIDs), Deracoxib and Meloxicam, and their respective effects on platelet aggregation. The information presented is collated from peer-reviewed studies to aid in research and development.
Executive Summary
This compound and Meloxicam are NSAIDs that exhibit preferential inhibition of the cyclooxygenase-2 (COX-2) enzyme over COX-1. While this selectivity is intended to reduce gastrointestinal side effects associated with non-selective NSAIDs, their effects on platelet function, primarily mediated by COX-1, are of significant interest. This guide summarizes key experimental findings, methodologies, and the underlying signaling pathways. In studies conducted on healthy dogs, Meloxicam demonstrated a minimal impact on platelet function.[1] In contrast, this compound was observed to cause a mild decrease in platelet aggregation induced by 50µM ADP.[2][3][4][5][6]
Quantitative Data Comparison
The following table summarizes the key quantitative findings from a comparative study on the effects of this compound and Meloxicam on platelet aggregation in healthy dogs.
| Parameter | This compound | Meloxicam | Key Findings |
| Maximal Platelet Aggregation (induced by 50µM ADP) | Statistically significant decrease from 65.2% to 52.7% | No significant effect | This compound showed a mild but statistically significant inhibitory effect on ADP-induced platelet aggregation.[3] |
| Maximal Platelet Aggregation (induced by 100µM ADP) | No significant effect | No significant effect | The inhibitory effect of this compound was not observed at higher concentrations of the agonist ADP.[3] |
| Platelet Function Analyzer (PFA-100) Closure Times (Collagen/ADP) | No significant effect | No significant effect | Neither drug significantly affected closure times with the collagen/ADP cartridge.[7] |
| PFA-100 Closure Times (Collagen/Epinephrine) | Significantly prolonged closure times | Significantly prolonged closure times | Both drugs showed a significant impact on platelet function when assessed with the collagen/epinephrine cartridge.[7] |
| Plasma Thromboxane B2 (TXB2) Concentrations | No significant change | No significant change | Neither drug significantly altered systemic concentrations of this key mediator of platelet aggregation at the tested dosages.[2][3] |
Experimental Protocols
The data presented in this guide is primarily derived from randomized, crossover design studies in healthy dogs. The following provides a summary of the typical experimental methodology.
Study Design: A randomized, blocked, crossover design is commonly employed, where each animal receives each of the test drugs and a placebo, separated by a washout period (typically 14 to 21 days) to eliminate any carry-over effects of the treatments.[3][7]
Animal Subjects: Studies have utilized healthy adult dogs, with one study specifying 10 hound-crossbred dogs and another using healthy intact female Walker Hounds.[2][7]
Drug Administration: The drugs were administered orally at their recommended therapeutic dosages for a specified period, typically 7 to 10 days.[1][2][7]
-
Meloxicam: 0.2 mg/kg orally on the first day, followed by 0.1 mg/kg once daily.[7] Another study used 0.1 mg/kg once daily.[1][2]
Platelet Function Assessment:
-
Optical Aggregometry: This technique measures the change in light transmission through a platelet-rich plasma sample as platelets aggregate in response to an agonist (e.g., ADP, collagen).[2]
-
Platelet Function Analyzer (PFA-100): This system assesses platelet-dependent hemostasis by measuring the time it takes for a platelet plug to occlude an aperture in a membrane coated with either collagen and ADP or collagen and epinephrine.[7]
Biochemical Analysis: Plasma concentrations of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2, and 6-keto-prostaglandin F1α, a metabolite of prostacyclin, are measured to assess the systemic effects of the NSAIDs on COX activity.[2]
Visualizations
Signaling Pathway of NSAID Effect on Platelet Aggregation
Caption: NSAID Inhibition of the COX-1 Pathway in Platelets.
Experimental Workflow for Comparative Drug Study
Caption: Randomized Crossover Experimental Workflow.
References
- 1. Changes in platelet function, hemostasis, and prostaglandin expression after treatment with nonsteroidal anti-inflammatory drugs with various cyclooxygenase selectivities in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of aspirin, carprofen, this compound, and meloxicam on platelet function and systemic prostaglandin concentrations in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Effects of carprofen, meloxicam and this compound on platelet function in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Deracoxib: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Deracoxib is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols ensures the safety of personnel and minimizes environmental impact. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures a safe working environment.
Recommended Personal Protective Equipment:
| PPE Type | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact.[1][2] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust or splashes.[1][2] |
| Body Covering | Laboratory coat or other protective clothing | To minimize skin contact.[1][2] |
| Respiratory | Use in a well-ventilated area. For large spills or firefighting, a self-contained breathing apparatus may be necessary.[1][2] | To avoid inhalation of dust or vapors.[1] |
Step-by-Step Disposal Protocol for this compound
The primary methods for the disposal of this compound involve chemical destruction or controlled incineration. It is crucial to avoid discharge into sewer systems or the environment.[1]
-
Initial Containment : Ensure this compound waste is collected in a suitable, closed, and properly labeled container for disposal.[1]
-
Waste Segregation : Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's waste management guidelines.
-
Engage a Licensed Disposal Facility : The recommended method for disposal is through a licensed chemical destruction plant.[1] This ensures the compound is handled and neutralized in compliance with all local, regional, and national regulations.[3]
-
Controlled Incineration : An alternative is controlled incineration with flue gas scrubbing.[1] This process must be carried out in a permitted facility to prevent the release of harmful substances into the atmosphere.
-
Documentation : Maintain a clear record of the amount of this compound waste generated and the date of its transfer to the disposal facility.
Handling of Spills and Accidental Releases
In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Ensure adequate ventilation and evacuate non-essential personnel from the immediate area.[1]
-
Contain the Spill : Prevent further spillage or leakage if it is safe to do so.[1] Avoid allowing the chemical to enter drains or water supplies.[1][2]
-
Cleanup Procedure :
-
Final Decontamination : After the product has been recovered, flush the area with water.[2]
-
Containerize Waste : Place all contaminated materials (including PPE) into a sealed and labeled container for proper disposal according to the procedures outlined above. Never return spilled material to its original container.[2]
Disposal of Empty Containers
Properly decontaminated containers can often be recycled.
-
Triple Rinse : Containers should be triple-rinsed with a suitable solvent.[1] The rinsate should be collected and disposed of as chemical waste.
-
Render Unusable : Alternatively, puncture the container to make it unusable for other purposes.[1]
-
Disposal : The cleaned and punctured container can then be offered for recycling or disposed of in a sanitary landfill, in accordance with institutional and local regulations.[1]
Environmental Considerations
While specific ecotoxicity data for this compound is not widely available, compounds with similar structures may be toxic to aquatic organisms.[2] Therefore, preventing the release of this compound into the environment is a critical aspect of its disposal.[1][3]
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
